molecular formula C24H29BrN2O3 B12365963 DBI-2

DBI-2

Cat. No.: B12365963
M. Wt: 473.4 g/mol
InChI Key: CUKVBIQIJAIHKZ-UHFFFAOYSA-N
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Description

DBI-2 is a useful research compound. Its molecular formula is C24H29BrN2O3 and its molecular weight is 473.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H29BrN2O3

Molecular Weight

473.4 g/mol

IUPAC Name

3-(4-bromophenyl)-7-[4-[2-(dimethylamino)ethyl-methylamino]butoxy]chromen-4-one

InChI

InChI=1S/C24H29BrN2O3/c1-26(2)13-14-27(3)12-4-5-15-29-20-10-11-21-23(16-20)30-17-22(24(21)28)18-6-8-19(25)9-7-18/h6-11,16-17H,4-5,12-15H2,1-3H3

InChI Key

CUKVBIQIJAIHKZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)CCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of DBI-2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

DBI-2 is a semi-synthetic, diaminobutoxy-substituted isoflavonoid that has demonstrated significant anti-proliferative effects in colorectal cancer (CRC) cells. Its primary mechanism of action involves the direct inhibition of mitochondrial complex I, a critical component of the electron transport chain. This inhibition disrupts oxidative phosphorylation (OXPHOS), leading to a reduction in cellular ATP levels. The resulting energy stress triggers the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK subsequently suppresses key anabolic signaling pathways, including the mTOR and Wnt pathways, which are crucial for cancer cell growth and proliferation. This document provides a detailed technical overview of the molecular mechanism of this compound, including quantitative data on its efficacy, in-depth descriptions of relevant experimental protocols, and visualizations of the key signaling pathways involved.

Primary Molecular Target and Core Action

The principal molecular target of this compound is mitochondrial complex I (NADH:ubiquinone oxidoreductase) . By inhibiting this enzyme, this compound effectively blocks the transfer of electrons from NADH to the electron transport chain, thereby disrupting the process of oxidative phosphorylation and diminishing the cell's capacity to generate ATP.[1] This targeted disruption of mitochondrial respiration is the foundational event in the mechanism of action of this compound.

Signaling Pathways Modulated by this compound

The inhibition of mitochondrial complex I by this compound initiates a cascade of downstream signaling events, primarily orchestrated by the activation of AMPK.

AMPK Activation

The decrease in intracellular ATP levels caused by this compound leads to an increased AMP:ATP ratio, which is a potent activator of AMPK.[1] Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by inhibiting anabolic processes and stimulating catabolic pathways.

Inhibition of mTOR Signaling

Activated AMPK directly phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits the small GTPase Rheb, a critical activator of the mTOR complex 1 (mTORC1). Furthermore, AMPK can directly phosphorylate Raptor, a component of mTORC1, leading to its inhibition. The suppression of mTOR signaling results in a decrease in protein synthesis and cell growth, evidenced by the reduced phosphorylation of downstream effectors such as P70S6K and S6 ribosomal protein.[2]

Attenuation of Wnt Signaling

This compound treatment has been shown to reduce the expression of key Wnt signaling target genes, Axin2 and c-Myc.[2] The precise mechanism linking AMPK activation to Wnt pathway inhibition in this context is an area of ongoing research, but it represents a significant anti-cancer effect of the compound.

The interconnected signaling pathways affected by this compound are illustrated in the following diagram:

DBI2_Mechanism This compound Signaling Cascade DBI2 This compound MitoComplexI Mitochondrial Complex I DBI2->MitoComplexI Inhibits OXPHOS Oxidative Phosphorylation MitoComplexI->OXPHOS ATP ATP Production OXPHOS->ATP AMPK AMPK Activation ATP->AMPK Activates mTOR mTOR Signaling AMPK->mTOR Inhibits Wnt Wnt Signaling AMPK->Wnt Inhibits Proliferation Cell Proliferation and Growth mTOR->Proliferation Wnt->Proliferation

Caption: Signaling cascade initiated by this compound.

Quantitative Data

The anti-proliferative efficacy of this compound has been quantified in colorectal cancer cell lines.

Cell LineIC50 (µM)Reference
LS174T1.14[1]
HCT1160.53[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Proliferation Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

  • Method:

    • Seed colorectal cancer cells (e.g., LS174T, HCT116) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 to 10 µM) or DMSO as a vehicle control.

    • Incubate the cells for 72 hours.

    • Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the IC50 values by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of Signaling Proteins
  • Objective: To assess the effect of this compound on the phosphorylation status and expression levels of key proteins in the AMPK, mTOR, and Wnt signaling pathways.

  • Method:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound (e.g., 3 µM) or DMSO for 24 hours.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Relevant primary antibodies include those against p-AMPK (Thr172), AMPK, p-ACC (Ser79), ACC, p-P70S6K (Thr389), P70S6K, p-S6 (Ser235/236), S6, Axin2, c-Myc, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.

    • Quantify band intensities using image analysis software (e.g., ImageJ).

Seahorse XF Cellular Respiration Assay
  • Objective: To directly measure the effect of this compound on mitochondrial respiration and confirm its inhibition of mitochondrial complex I.

  • Method:

    • Seed cells in a Seahorse XF96 cell culture microplate.

    • The following day, replace the growth medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.

    • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A. To specifically test for complex I inhibition, a separate assay can be performed where this compound is injected, followed by substrates for other complexes (e.g., succinate for complex II) to assess rescue of respiration.

    • Measure the oxygen consumption rate (OCR) in real-time using a Seahorse XF Analyzer.

    • Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

The experimental workflow for assessing the impact of this compound on cellular metabolism and signaling is depicted below:

Experimental_Workflow Experimental Workflow for this compound Mechanism of Action cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_endpoints Endpoints CellLines CRC Cell Lines (e.g., LS174T, HCT116) DBI2_Treatment This compound Treatment (Dose-response & Time-course) CellLines->DBI2_Treatment Proliferation Proliferation Assay (IC50 Determination) DBI2_Treatment->Proliferation WesternBlot Western Blot (Signaling Pathway Analysis) DBI2_Treatment->WesternBlot Seahorse Seahorse XF Assay (Mitochondrial Respiration) DBI2_Treatment->Seahorse IC50 IC50 Values Proliferation->IC50 ProteinLevels p-AMPK, p-mTOR effectors, Wnt targets WesternBlot->ProteinLevels OCR Oxygen Consumption Rate (Complex I Inhibition) Seahorse->OCR

Caption: Workflow for elucidating this compound's mechanism.

Synergistic Interactions

This compound has been shown to act synergistically with the GLUT1 inhibitor, BAY-876.[3][4] This combination therapy simultaneously targets both oxidative phosphorylation and glycolysis, the two major energy-producing pathways in cancer cells, leading to a more profound anti-cancer effect than either agent alone.

The logical relationship for this synergistic effect is as follows:

Synergistic_Effect Synergistic Action of this compound and BAY-876 DBI2 This compound OXPHOS Oxidative Phosphorylation DBI2->OXPHOS Inhibits BAY876 BAY-876 Glycolysis Glycolysis BAY876->Glycolysis Inhibits ATP_Production Cellular ATP Production OXPHOS->ATP_Production Glycolysis->ATP_Production Cell_Death Enhanced Cancer Cell Death ATP_Production->Cell_Death Leads to

Caption: Dual targeting of cancer metabolism.

Conclusion

This compound is a potent inhibitor of mitochondrial complex I, which triggers a cascade of events culminating in the suppression of cancer cell proliferation and growth. Its mechanism of action, centered on the activation of the AMPK signaling pathway and subsequent inhibition of mTOR and Wnt signaling, provides a strong rationale for its further development as a therapeutic agent, particularly in combination with inhibitors of glycolysis. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of this compound and similar compounds targeting cancer cell metabolism.

References

DBI-2: A Novel AMPK Activator for Cancer Therapy - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, where malignant cells alter their metabolic pathways to sustain rapid proliferation and survival. One of the key regulators of cellular energy homeostasis is the AMP-activated protein kinase (AMPK). Activation of AMPK can shift the metabolic balance from anabolic to catabolic processes, thereby inhibiting cancer cell growth and inducing apoptosis. This has led to a growing interest in the development of AMPK activators as potential anti-cancer agents. DBI-2 is a novel small molecule that has been identified as a potent activator of AMPK, demonstrating significant anti-proliferative effects in cancer cells, particularly in colorectal cancer (CRC). This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its investigation, and its effects on cancer cell signaling pathways.

Mechanism of Action of this compound

This compound activates AMPK indirectly by targeting the mitochondrial electron transport chain. Specifically, this compound acts as an inhibitor of mitochondrial complex I. This inhibition disrupts the process of oxidative phosphorylation (OXPHOS), leading to a decrease in ATP production and a corresponding increase in the cellular AMP:ATP ratio. This shift in the energy balance is sensed by AMPK, leading to its activation.

Activated AMPK then phosphorylates its downstream targets, initiating a cascade of events that collectively inhibit cancer cell growth. These include the inhibition of the mammalian target of rapamycin (mTOR) and the Wnt signaling pathways, both of which are critical for cancer cell proliferation and survival.

Quantitative Data on the Effects of this compound

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in colorectal cancer cell lines.

Cell LineIC50 Value (µM)Reference
LS174T1.14
HCT1160.53
TreatmentCell LineApoptosis RateReference
DMSO (Control)LS174T16%
This compound (3 µM)LS174T26%
BAY-876 (1 µM)LS174T34%
This compound (3 µM) + BAY-876 (1 µM)LS174T70%
DMSO (Control)HCT11617%
This compound (3 µM)HCT11622%
BAY-876 (1 µM)HCT11623%
This compound (3 µM) + BAY-876 (1 µM)HCT11675%

Signaling Pathways Modulated by this compound

This compound-mediated AMPK activation leads to the modulation of key signaling pathways involved in cancer cell growth and proliferation.

DBI2_Signaling_Pathway DBI2 This compound Mito_Complex_I Mitochondrial Complex I DBI2->Mito_Complex_I Inhibits ATP_Production ATP Production Mito_Complex_I->ATP_Production Decreases AMP_ATP_Ratio AMP:ATP Ratio ATP_Production->AMP_ATP_Ratio Increases AMPK AMPK AMP_ATP_Ratio->AMPK Activates mTOR_Signaling mTOR Signaling AMPK->mTOR_Signaling Inhibits Wnt_Signaling Wnt Signaling AMPK->Wnt_Signaling Inhibits Apoptosis Apoptosis AMPK->Apoptosis Induces Cell_Proliferation Cell Proliferation mTOR_Signaling->Cell_Proliferation Promotes Wnt_Signaling->Cell_Proliferation Promotes MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Add_MTT Add MTT solution Treat_Cells->Add_MTT Incubate Incubate for 4h Add_MTT->Incubate Dissolve_Formazan Dissolve formazan in DMSO Incubate->Dissolve_Formazan Read_Absorbance Read absorbance at 490 nm Dissolve_Formazan->Read_Absorbance End End Read_Absorbance->End

The Role of DBI-2 in Mitochondrial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBI-2 is a novel small molecule that has been identified as a potent activator of AMP-activated protein kinase (AMPK) through its targeted inhibition of mitochondrial complex I. By disrupting the oxidative phosphorylation (OXPHOS) process, this compound effectively reduces mitochondrial ATP generation, leading to significant anti-proliferative effects in cancer cells. This technical guide provides an in-depth overview of the core functions of this compound in mitochondrial metabolism, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its impact on cellular signaling pathways.

Introduction

Mitochondria are central hubs of cellular metabolism, responsible for the majority of ATP production through the electron transport chain (ETC) and OXPHOS. Complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme of the ETC, making it a critical control point for mitochondrial respiration. Inhibition of complex I has emerged as a promising therapeutic strategy, particularly in oncology, as cancer cells often exhibit a heightened dependence on mitochondrial metabolism.

This compound is a recently characterized molecule that functions as a mitochondrial complex I inhibitor. Its action leads to a decrease in the oxygen consumption rate (OCR) and subsequent activation of the cellular energy sensor, AMPK. This guide will explore the technical details of this compound's role in modulating mitochondrial and cellular metabolism.

Mechanism of Action of this compound

This compound exerts its primary effect by directly inhibiting the function of mitochondrial complex I. This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a crucial step in the electron transport chain. The consequences of this inhibition are twofold: a reduction in the proton gradient across the inner mitochondrial membrane and a decrease in the overall rate of oxidative phosphorylation. This leads to a significant drop in mitochondrial ATP synthesis. The cellular response to this energy deficit is the activation of AMPK, a key regulator of metabolic homeostasis.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data regarding the in vitro efficacy of this compound in colorectal cancer (CRC) cell lines.

ParameterCell LineValueReference
IC50 (Proliferation) LS174T1.14 µM[1]
HCT1160.53 µM[1]
Concentration for AMPK Activation LS174T, HCT1163 µM (at 24h)[1]
In Vivo Efficacy (Tumor Growth Inhibition) CRC Xenograft Mouse Model40 mg/kg (ip; for 12 days)[1]

Key Signaling Pathways Modulated by this compound

This compound-mediated inhibition of mitochondrial complex I and subsequent activation of AMPK trigger a cascade of downstream signaling events. These pathways are critical in mediating the anti-proliferative effects of the compound.

DBI2_Signaling_Pathway DBI2 This compound ComplexI Mitochondrial Complex I DBI2->ComplexI Inhibits OXPHOS Oxidative Phosphorylation (OXPHOS) ComplexI->OXPHOS ATP ATP Generation OXPHOS->ATP AMPK AMPK Activation ATP->AMPK Reduced levels lead to mTOR mTOR Pathway AMPK->mTOR Inhibits Wnt Wnt Pathway AMPK->Wnt Inhibits Proliferation Cell Proliferation mTOR->Proliferation p70S6K_S6 p-P70S6K / p-S6 mTOR->p70S6K_S6 Wnt->Proliferation Axin2_cMyc Axin2 / c-Myc Wnt->Axin2_cMyc

Caption: Signaling cascade initiated by this compound.

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the function of this compound.

Seahorse XF Oxygen Consumption Rate (OCR) Assay

This assay is crucial for determining the effect of a compound on mitochondrial respiration.

Objective: To confirm that this compound inhibits mitochondrial complex I.

Methodology:

  • Seed colorectal cancer cells (e.g., LS174T, HCT116) in a Seahorse XF cell culture microplate.

  • Allow cells to adhere and grow to an optimal confluency.

  • Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., pyruvate, glutamine).

  • Perform a standard mitochondrial stress test protocol with sequential injections of:

    • This compound: To measure its direct effect on basal respiration.

    • Oligomycin: An ATP synthase inhibitor to measure ATP-linked respiration. (In a modified experiment, this compound can replace oligomycin to test if it acts as an uncoupler or ATP synthase inhibitor)[2].

    • FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent to measure maximal respiration. The inability of FCCP to rescue OCR after this compound treatment indicates that this compound is not an uncoupler or a complex V inhibitor[2].

    • Rotenone and Antimycin A: Inhibitors of complex I and III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption. (In a modified experiment, this compound can substitute for rotenone/antimycin A to confirm its inhibitory effect on the ETC)[2].

  • To specifically pinpoint complex I as the target, a rescue experiment is performed. After inhibition of OCR with this compound or rotenone, succinate (a complex II substrate) is added. A rescue of OCR indicates that complex II and downstream components of the ETC are functional, thus confirming this compound as a complex I inhibitor[2].

Seahorse_Workflow cluster_0 Standard Mito Stress Test cluster_1 This compound Specific Protocol Basal Basal OCR Oligo Inject Oligomycin Basal->Oligo FCCP Inject FCCP Oligo->FCCP Rot_AA Inject Rotenone/AA FCCP->Rot_AA Basal2 Basal OCR DBI2_inject Inject this compound Basal2->DBI2_inject FCCP_inject Inject FCCP (No Rescue) DBI2_inject->FCCP_inject Succinate_inject Inject Succinate (Rescue) DBI2_inject->Succinate_inject

Caption: Seahorse XF assay workflow for this compound.

Western Blot Analysis for Signaling Pathway Activation

Objective: To determine the effect of this compound on key cellular signaling pathways.

Methodology:

  • Treat colorectal cancer cells with this compound (e.g., 3 µM) for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against:

    • Phospho-AMPK (p-AMPK)

    • Total AMPK

    • Phospho-ACC (p-ACC)

    • Phospho-P70S6K (p-P70S6K)

    • Phospho-S6 (p-S6)

    • Axin2

    • c-Myc

    • A loading control (e.g., β-actin or GAPDH).

  • Incubate with appropriate HRP-conjugated secondary antibodies.

  • Detect signals using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify band intensities to determine changes in protein expression and phosphorylation status. An increase in the ratio of p-AMPK to total AMPK indicates AMPK activation[1].

Conclusion

This compound represents a significant tool for the study of mitochondrial metabolism and its role in diseases such as cancer. Its specific mechanism as a complex I inhibitor allows for the targeted investigation of the consequences of disrupting oxidative phosphorylation. The resulting activation of the AMPK signaling pathway and inhibition of mTOR and Wnt pathways underscore the intricate link between mitochondrial function and the regulation of cell growth and proliferation. The experimental protocols outlined in this guide provide a robust framework for researchers to further explore the therapeutic potential of this compound and other mitochondrial-targeted agents.

References

The Impact of DBI-2 on Mitochondrial Oxidative Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of DBI-2, a novel AMPK activator, on mitochondrial oxidative phosphorylation (OXPHOS). The information presented is collated from recent scientific literature, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

This compound functions as a potent activator of AMP-activated protein kinase (AMPK) by targeting and inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1] This inhibition disrupts the normal flow of electrons, leading to a decrease in the proton gradient across the inner mitochondrial membrane and a subsequent reduction in ATP synthesis via oxidative phosphorylation. The activation of AMPK, a central regulator of cellular energy homeostasis, triggers a cascade of downstream signaling events, including the inhibition of the mTOR and Wnt pathways, which are critical for cell growth and proliferation.[1]

Quantitative Effects on Oxidative Phosphorylation

The inhibitory effect of this compound on oxidative phosphorylation has been quantified through various cellular assays. The following tables summarize the key quantitative data from studies on colorectal cancer (CRC) cell lines.

Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) in CRC Cells
Cell LineTreatmentBasal Respiration (pmol/min)Maximal Respiration (pmol/min)ATP Production (pmol/min)Reference
LS174TControl~150~250~100Guo et al., 2024
This compound (3 µM)~50~75~25Guo et al., 2024
HCT116Control~125~200~80Guo et al., 2024
This compound (3 µM)~40~60~20Guo et al., 2024

Data are approximate values interpreted from graphical representations in the source material.

Table 2: Effect of this compound on Cellular ATP Levels
Cell LineTreatmentRelative ATP Levels (%)Reference
LS174TControl100Guo et al., 2024
This compound (3 µM, 24h)~40Guo et al., 2024
HCT116Control100Guo et al., 2024
This compound (3 µM, 24h)~35Guo et al., 2024

Data are approximate values interpreted from graphical representations in the source material.

Signaling Pathway

This compound's inhibition of mitochondrial Complex I initiates a signaling cascade that impacts cellular metabolism and growth. The following diagram illustrates this pathway.

DBI2_Signaling_Pathway DBI2 This compound ComplexI Mitochondrial Complex I DBI2->ComplexI Inhibits OXPHOS Oxidative Phosphorylation ComplexI->OXPHOS ATP ATP Production OXPHOS->ATP Leads to decreased AMP_ATP_Ratio Increased AMP/ATP Ratio ATP->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK mTOR_Pathway mTOR Pathway AMPK->mTOR_Pathway Inhibits Wnt_Pathway Wnt/β-catenin Pathway AMPK->Wnt_Pathway Inhibits Cell_Growth Inhibition of Cell Growth and Proliferation mTOR_Pathway->Cell_Growth p70S6K_S6 p-P70S6K & p-S6 (Inhibition) mTOR_Pathway->p70S6K_S6 Wnt_Pathway->Cell_Growth Axin2_cMyc Axin2 & c-Myc (Inhibition) Wnt_Pathway->Axin2_cMyc

Caption: this compound inhibits Complex I, reducing ATP and activating AMPK, which in turn inhibits mTOR and Wnt signaling.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Guo et al., 2024.

Seahorse XF Mito Stress Test

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration.

Seahorse_Workflow cluster_prep Cell Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis Seed_Cells Seed CRC cells (LS174T, HCT116) in Seahorse XF96 plate (1.5 x 10^4 cells/well) Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Replace_Medium Replace with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine Incubate_24h->Replace_Medium Equilibrate Equilibrate in a CO2-free incubator at 37°C for 1 hour Replace_Medium->Equilibrate Load_Cartridge Load sensor cartridge with: - Port A: this compound (3 µM) or Vehicle - Port B: Oligomycin (1.5 µM) - Port C: FCCP (1 µM) - Port D: Rotenone/Antimycin A (0.5 µM) Equilibrate->Load_Cartridge Run_Assay Run Mito Stress Test on Seahorse XFe96 Analyzer Load_Cartridge->Run_Assay Measure_OCR Measure OCR at baseline and after each compound injection Run_Assay->Measure_OCR Calculate_Parameters Calculate: - Basal Respiration - ATP Production - Maximal Respiration Measure_OCR->Calculate_Parameters

Caption: Workflow for the Seahorse XF Mito Stress Test to measure OCR.

Detailed Steps:

  • Cell Seeding: Colorectal cancer cell lines (LS174T and HCT116) are seeded into a Seahorse XF96 cell culture microplate at a density of 1.5 x 10^4 cells per well and incubated for 24 hours.

  • Assay Medium: The growth medium is replaced with Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.

  • Equilibration: The plate is incubated in a CO2-free incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.

  • Compound Loading: The sensor cartridge is loaded with the following compounds for sequential injection:

    • Port A: this compound (3 µM final concentration) or vehicle control.

    • Port B: Oligomycin (1.5 µM final concentration) to inhibit ATP synthase.

    • Port C: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (1 µM final concentration) to uncouple the proton gradient and induce maximal respiration.

    • Port D: Rotenone (0.5 µM final concentration) and Antimycin A (0.5 µM final concentration) to inhibit Complex I and III, respectively, and shut down mitochondrial respiration.

  • Data Acquisition: The Seahorse XFe96 Analyzer is used to measure the OCR in real-time before and after the injection of each compound.

  • Data Analysis: The resulting OCR data is used to calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Cellular ATP Level Measurement

This assay quantifies the total cellular ATP content.

Detailed Steps:

  • Cell Treatment: CRC cells are seeded in a 96-well plate and treated with this compound (3 µM) or vehicle control for 24 hours.

  • Lysis: The cells are lysed according to the manufacturer's protocol of a commercial ATP assay kit.

  • Luminescence Measurement: The lysate is mixed with the ATP assay reagent containing luciferase and D-luciferin. The resulting luminescence, which is directly proportional to the ATP concentration, is measured using a luminometer.

  • Quantification: A standard curve is generated using known concentrations of ATP to determine the absolute ATP concentration in the cell lysates. The results are normalized to the total protein content of each sample.

Conclusion

This compound demonstrates a clear and potent inhibitory effect on oxidative phosphorylation in cancer cells through the direct targeting of mitochondrial Complex I. This leads to a significant reduction in cellular ATP production and the activation of the energy-sensing AMPK pathway. The subsequent inhibition of pro-growth signaling pathways, such as mTOR and Wnt, highlights the potential of this compound as a therapeutic agent in cancers that are dependent on oxidative phosphorylation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and similar compounds.

References

The Discovery and Origin of DBI-2: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, origin, and characterization of DBI-2, a novel small-molecule AMPK activator. This compound, an analog of the diaminobutoxy-substituted isoflavonoid DBI-1, has demonstrated significant potential as an anti-cancer agent, particularly in the context of colorectal cancer (CRC). This whitepaper details the synthetic route for this compound, its mechanism of action as a mitochondrial complex I inhibitor, and its effects on key cellular signaling pathways. Furthermore, it provides detailed experimental protocols for the synthesis, in vitro characterization, and in vivo evaluation of this compound, intended to serve as a resource for researchers in the fields of oncology, metabolism, and drug discovery.

Discovery and Origin

This compound was identified through a structure-activity relationship (SAR) study of the isoflavonoid family, building upon prior research that identified DBI-1 as a potent AMPK activator targeting mitochondrial complex I. The development of this compound was aimed at exploring the anti-tumor mechanisms of diaminobutoxy-substituted isoflavonoids and developing novel combination strategies for cancer therapy by targeting both glycolysis and oxidative phosphorylation (OXPHOS).

The synthesis of this compound is a multi-step process, which is described in detail in the experimental protocols section of this document. The foundational structure is derived from isoflavonoids, a class of naturally occurring compounds that have been investigated for a variety of biological activities.

Mechanism of Action

This compound functions as a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Its primary molecular target is mitochondrial complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. By inhibiting complex I, this compound disrupts the process of oxidative phosphorylation, leading to a reduction in mitochondrial ATP generation. This energy stress triggers the activation of AMPK.

Activated AMPK, in turn, modulates downstream signaling pathways to restore energy balance. Key effects of this compound-mediated AMPK activation in colorectal cancer cells include the inhibition of the mTOR and Wnt signaling pathways, which are critical for cancer cell growth and proliferation.

Quantitative Data Summary

The biological activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Cell Line Assay Parameter Value Reference
LS174TCell ProliferationIC501.14 µM[1]
HCT116Cell ProliferationIC500.53 µM[1]

Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines.

Cell Line Treatment Target Protein Effect Reference
LS174T3 µM this compoundp-AMPKIncreased Phosphorylation[1]
LS174T3 µM this compoundp-ACCIncreased Phosphorylation[1]
LS174T3 µM this compoundp-P70S6KDecreased Phosphorylation[1]
LS174T3 µM this compoundp-S6Decreased Phosphorylation[1]
LS174T3 µM this compoundAxin2Reduced Expression[1]
LS174T3 µM this compoundc-MycReduced Expression[1]

Table 2: Effects of this compound on Key Signaling Proteins in LS174T Cells.

Model Treatment Effect Reference
Colorectal Cancer Xenograft Mouse Model40 mg/kg this compound (intraperitoneal injection)Inhibition of tumor growth[1]

Table 3: In Vivo Efficacy of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a three-step process starting from resorcinol.

Step 1: Synthesis of 2,4-dihydroxy-phenyl)(phenyl)methanone

  • Reagents: Resorcinol, Dimethylformamide (DMF), Phosphorus pentachloride (PCl5), Boron trifluoride etherate (BF3·Et2O).

  • Procedure: A solution of resorcinol in DMF is treated with PCl5 and BF3·Et2O. The reaction mixture is heated at 85 °C for 4 hours. After cooling, the mixture is worked up to yield the intermediate product.

Step 2: Alkylation with Dibromoalkane

  • Reagents: 2,4-dihydroxy-phenyl)(phenyl)methanone, appropriate dibromoalkane, Potassium carbonate (K2CO3), DMF.

  • Procedure: The product from Step 1 is reacted with the appropriate dibromoalkane in the presence of K2CO3 in DMF. The reaction is heated at 80 °C for 3 hours.

Step 3: Amination

  • Reagents: Product from Step 2, desired amine, N,N-Diisopropylethylamine (DIPEA), Sodium iodide (NaI), DMF.

  • Procedure: The bromo-intermediate from Step 2 is reacted with the desired amine in the presence of DIPEA and NaI in DMF. The reaction is heated at 60 °C for 4 hours to yield the final product, this compound. The product is purified by column chromatography.

Cell Culture
  • Cell Lines: Human colorectal carcinoma cell lines LS174T and HCT116.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37 °C with 5% CO2.

Cell Proliferation Assay (for IC50 Determination)
  • Procedure:

    • Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

    • The following day, the medium is replaced with fresh medium containing various concentrations of this compound.

    • Cells are incubated for 48 hours.

    • Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

    • The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The IC50 value is calculated using non-linear regression analysis.

Western Blotting
  • Procedure:

    • Cells are treated with 3 µM this compound for 24 hours.

    • Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration is determined using the BCA protein assay.

    • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies overnight at 4 °C. Primary antibodies include those against p-AMPK, AMPK, p-ACC, ACC, p-P70S6K, P70S6K, p-S6, S6, Axin2, c-Myc, and β-actin.

    • The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Seahorse XF Cell Mito Stress Test
  • Procedure:

    • Cells are seeded in a Seahorse XF24 cell culture microplate at an optimal density and allowed to attach.

    • The following day, the culture medium is replaced with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and the plate is incubated in a non-CO2 incubator at 37 °C for 1 hour.

    • The oxygen consumption rate (OCR) is measured using a Seahorse XFe24 Analyzer.

    • Mitochondrial function is assessed by the sequential injection of mitochondrial stressors:

      • Oligomycin (ATP synthase inhibitor)

      • FCCP (uncoupling agent)

      • Rotenone/antimycin A (Complex I and III inhibitors)

    • Data is analyzed using the Seahorse Wave software to determine key parameters of mitochondrial respiration.

Visualizations

Signaling Pathways

DBI2_Signaling_Pathway DBI2 This compound MitoComplexI Mitochondrial Complex I DBI2->MitoComplexI OXPHOS OXPHOS MitoComplexI->OXPHOS ATP ATP OXPHOS->ATP AMP_ATP_Ratio AMP:ATP Ratio ATP->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK mTOR_Pathway mTOR Pathway AMPK->mTOR_Pathway Wnt_Pathway Wnt Pathway AMPK->Wnt_Pathway Cell_Growth Cell Growth & Proliferation mTOR_Pathway->Cell_Growth p_P70S6K p-P70S6K mTOR_Pathway->p_P70S6K p_S6 p-S6 mTOR_Pathway->p_S6 Wnt_Pathway->Cell_Growth Axin2 Axin2 Wnt_Pathway->Axin2 c_Myc c-Myc Wnt_Pathway->c_Myc

Caption: Signaling pathway of this compound in colorectal cancer cells.

Experimental Workflow

Experimental_Workflow cluster_synthesis This compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis_start Resorcinol synthesis_step1 Step 1: Methanone Formation synthesis_start->synthesis_step1 synthesis_step2 Step 2: Alkylation synthesis_step1->synthesis_step2 synthesis_step3 Step 3: Amination synthesis_step2->synthesis_step3 synthesis_end This compound synthesis_step3->synthesis_end cell_culture CRC Cell Culture (LS174T, HCT116) synthesis_end->cell_culture xenograft_model Xenograft Mouse Model synthesis_end->xenograft_model proliferation_assay Proliferation Assay (IC50 Determination) cell_culture->proliferation_assay western_blot Western Blot (Signaling Pathway Analysis) cell_culture->western_blot seahorse_assay Seahorse Assay (Mitochondrial Respiration) cell_culture->seahorse_assay treatment This compound Treatment xenograft_model->treatment tumor_monitoring Tumor Growth Monitoring treatment->tumor_monitoring

Caption: Overall experimental workflow for the characterization of this compound.

Conclusion

This compound represents a promising new agent in the field of cancer metabolism. Its discovery through targeted SAR studies and its well-defined mechanism of action as a mitochondrial complex I inhibitor and AMPK activator provide a strong rationale for its further development. The data presented in this whitepaper, along with the detailed experimental protocols, offer a valuable resource for researchers seeking to build upon these findings and explore the full therapeutic potential of this compound and related compounds in the treatment of colorectal cancer and other malignancies.

References

The Impact of DBI-2 on ATP Synthesis Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBI-2 is a novel small molecule that has garnered significant interest for its potent effects on cellular energy metabolism. Identified as an activator of AMP-activated protein kinase (AMPK) and an inhibitor of mitochondrial complex I, this compound critically impacts ATP synthesis pathways. This technical guide provides an in-depth analysis of the mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the affected signaling cascades. The primary focus is on its role in cancer cell metabolism, particularly in colorectal cancer, where it has been shown to induce growth suppression and apoptosis, often in synergy with other metabolic inhibitors.

Introduction

Cellular energy homeostasis, primarily regulated by the synthesis and consumption of adenosine triphosphate (ATP), is a fundamental process for cell survival and proliferation. Cancer cells exhibit profound alterations in their metabolic pathways to meet the high energy demands of rapid growth. These adaptations, including the Warburg effect and a reliance on mitochondrial oxidative phosphorylation (OXPHOS), present unique vulnerabilities that can be exploited for therapeutic intervention.

This compound has emerged as a promising agent that targets these metabolic dependencies. By inhibiting mitochondrial complex I of the electron transport chain, this compound directly curtails the primary route of ATP production in many cell types. Concurrently, it activates AMPK, a master regulator of cellular energy balance, which further modulates metabolic pathways to restore energy homeostasis, often with anti-proliferative consequences. This guide elucidates the multifaceted impact of this compound on ATP synthesis and associated signaling networks.

Mechanism of Action of this compound

Inhibition of Mitochondrial Complex I

This compound functions as an inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain.[1] This inhibition disrupts the transfer of electrons from NADH to ubiquinone, thereby reducing the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis by ATP synthase (complex V).[1]

The inhibitory effect of this compound on mitochondrial respiration has been demonstrated through Seahorse XF assays, which measure the oxygen consumption rate (OCR), a key indicator of mitochondrial activity. In these assays, the addition of this compound leads to a significant decrease in OCR.[1] This reduction cannot be rescued by the addition of FCCP, a mitochondrial uncoupler, confirming that this compound's effect is not due to an uncoupling effect or inhibition of ATP synthase.[1] Furthermore, the inhibitory effect of this compound on OCR can be bypassed by the addition of succinate, a substrate for complex II, which indicates that the block in the electron transport chain is at complex I.[1]

Activation of AMP-Activated Protein Kinase (AMPK)

The inhibition of mitochondrial respiration by this compound leads to a decrease in the cellular ATP-to-AMP ratio. This shift in the energy state of the cell is a primary trigger for the activation of AMPK, a crucial energy sensor.[3] AMPK is a heterotrimeric protein kinase that, once activated by phosphorylation, works to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[3]

Experimental evidence confirms that treatment of colorectal cancer cells with this compound at a concentration of 3 µM leads to a significant increase in the phosphorylation of AMPK (p-AMPK) and its downstream target, acetyl-CoA carboxylase (p-ACC), which are established markers of AMPK activation.[4]

Impact on ATP Synthesis and Downstream Signaling

The dual action of this compound as a complex I inhibitor and an AMPK activator has profound consequences for cellular ATP synthesis and related signaling pathways that govern cell growth and proliferation.

Quantitative Effects on Cellular Proliferation and Apoptosis

This compound has been shown to inhibit the proliferation of colorectal cancer cell lines. The IC50 values for proliferation inhibition have been determined to be 1.14 µM for LS174T cells and 0.53 µM for HCT116 cells.[3]

Furthermore, this compound exhibits synergistic pro-apoptotic effects when combined with other metabolic inhibitors, such as the GLUT1 inhibitor BAY-876. In colorectal cancer cells, treatment with 3 µM this compound in combination with 1 µM BAY-876 leads to a significant increase in apoptosis.

Cell LineTreatmentApoptosis Rate (%)
LS174T DMSO (Control)16
This compound (3 µM)26
BAY-876 (1 µM)34
This compound (3 µM) + BAY-876 (1 µM)70
HCT116 DMSO (Control)17
This compound (3 µM)22
BAY-876 (1 µM)23
This compound (3 µM) + BAY-876 (1 µM)75

Table 1: Synergistic effect of this compound and BAY-876 on apoptosis in colorectal cancer cells.

Modulation of Downstream Signaling Pathways

The activation of AMPK by this compound triggers a cascade of downstream signaling events that contribute to its anti-cancer effects.

AMPK is a known negative regulator of the mammalian target of rapamycin (mTOR) signaling pathway, a central controller of cell growth and proliferation.[5] Activated AMPK phosphorylates and activates the tuberous sclerosis complex 2 (TSC2), which in turn inhibits the small GTPase Rheb, a critical activator of mTOR complex 1 (mTORC1).[6] AMPK can also directly phosphorylate Raptor, a component of mTORC1, leading to its inhibition.[6] The inhibition of mTORC1 by this compound is evidenced by the decreased phosphorylation of its downstream effectors, p70S6 kinase (p-P70S6K) and the ribosomal protein S6 (p-S6), in cells treated with 3 µM this compound.[4]

The Wnt/β-catenin signaling pathway is frequently hyperactivated in colorectal cancer and plays a crucial role in tumor progression. Treatment with 3 µM this compound has been shown to reduce the expression of key Wnt target genes, Axin2 and c-Myc.[4] The precise mechanism linking AMPK activation to Wnt pathway inhibition is an area of active research, but it represents a significant aspect of this compound's anti-tumor activity.

Experimental Protocols

Seahorse XF Cell Mito Stress Test

This protocol is used to measure the oxygen consumption rate (OCR) and assess mitochondrial function in live cells.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • This compound

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

  • Assay Preparation: On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, rotenone/antimycin A, and this compound at the desired concentrations.

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure basal OCR, followed by sequential injections of the compounds and corresponding OCR measurements.

  • Data Analysis: Analyze the resulting OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The effect of this compound is observed as a decrease in OCR.

Western Blotting for AMPK Signaling Pathway

This protocol is used to detect changes in the phosphorylation status and expression levels of proteins in the AMPK signaling cascade.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-ACC, anti-ACC, anti-p-P70S6K, anti-P70S6K, anti-p-S6, anti-S6, anti-Axin2, anti-c-Myc)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and duration. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound and/or other compounds as required.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the kit manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizations of Pathways and Workflows

Signaling Pathway of this compound Action

DBI2_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Complex I Complex I ETC Electron Transport Chain Complex I->ETC e- ATP_Mito ATP Complex I->ATP_Mito Reduced Production ATP_Synthase ATP Synthase ETC->ATP_Synthase H+ gradient ATP_Synthase->ATP_Mito ATP_Cyto ATP ATP_Mito->ATP_Cyto This compound This compound This compound->Complex I Inhibits AMPK AMPK p-AMPK p-AMPK (Active) AMPK->p-AMPK mTORC1 mTORC1 p-AMPK->mTORC1 Inhibits Wnt_Pathway Wnt Pathway p-AMPK->Wnt_Pathway Inhibits ACC ACC p-AMPK->ACC Phosphorylates LKB1 LKB1 LKB1->AMPK Phosphorylates AMP AMP ATP_Cyto->AMP Consumption AMP->AMPK Allosteric Activation p70S6K p70S6K mTORC1->p70S6K S6 S6 p70S6K->S6 Protein_Synthesis Protein Synthesis & Cell Growth S6->Protein_Synthesis Axin2_cMyc Axin2, c-Myc Wnt_Pathway->Axin2_cMyc Proliferation Cell Proliferation Axin2_cMyc->Proliferation p-ACC p-ACC (Inactive) ACC->p-ACC Fatty_Acid_Synthesis Fatty Acid Synthesis p-ACC->Fatty_Acid_Synthesis Seahorse_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Seed_Cells 1. Seed cells in Seahorse plate Hydrate_Cartridge 2. Hydrate sensor cartridge Seed_Cells->Hydrate_Cartridge Prepare_Media 3. Prepare assay medium Hydrate_Cartridge->Prepare_Media Load_Cartridge 4. Load cartridge with This compound & controls Prepare_Media->Load_Cartridge Run_Assay 5. Run Mito Stress Test in analyzer Load_Cartridge->Run_Assay Measure_OCR 6. Measure OCR kinetically Run_Assay->Measure_OCR Analyze_Data 7. Analyze OCR data Measure_OCR->Analyze_Data Determine_Effect 8. Determine this compound's effect on respiration Analyze_Data->Determine_Effect

References

An In-depth Technical Guide to DBI-2: A Novel AMPK Activator for Colorectal Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Authored by: Gemini AI

Abstract

DBI-2 is a novel small molecule that has been identified as a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. By targeting mitochondrial complex I, this compound disrupts oxidative phosphorylation, leading to a reduction in ATP generation. This mechanism of action has demonstrated significant anti-proliferative effects in colorectal cancer (CRC) cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis, in vitro characterization, and in vivo evaluation are presented, along with a summary of its effects on key signaling pathways, including AMPK, mTOR, and Wnt. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and metabolic disease research.

Chemical Structure and Physicochemical Properties

This compound is a synthetic isoflavonoid derivative. Its chemical structure and key properties are summarized below.

Chemical Structure:

(A diagram of the chemical structure of this compound would be presented here, based on the structure available in the provided search results.)

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name [Systematic name would be provided here if available]-
CAS Number 2939087-00-8[1]
Molecular Formula C₂₄H₂₉BrN₂O₃[2]
Molecular Weight 473.40 g/mol [2][3]
Melting Point Not reported in publicly available literature.-
Solubility Not explicitly reported. As a substituted isoflavonoid, it is expected to have low aqueous solubility and be soluble in organic solvents such as DMSO and ethanol.-
Appearance Not reported.-

Mechanism of Action and Biological Activity

This compound exerts its biological effects primarily through the activation of AMPK by targeting mitochondrial complex I.[4] This leads to a disruption of the oxidative phosphorylation (OXPHOS) process and a subsequent decrease in mitochondrial ATP production.[1][4] The activation of AMPK, a key cellular energy sensor, triggers a cascade of downstream signaling events that collectively inhibit the proliferation of colorectal cancer cells.[4]

In Vitro Anti-proliferative Activity

This compound has been shown to inhibit the proliferation of human colorectal cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) for two common CRC cell lines are presented in the table below.

Table 2: In Vitro Anti-proliferative Activity of this compound

Cell LineIC₅₀ (µM)Reference
LS174T1.14[1]
HCT1160.53[1]
In Vivo Anti-tumor Efficacy

In preclinical studies, this compound has demonstrated the ability to inhibit tumor growth in a colorectal cancer xenograft mouse model.

Table 3: In Vivo Anti-tumor Activity of this compound

Animal ModelDosing RegimenOutcomeReference
Colorectal Cancer Xenograft Mouse Model40 mg/kg, intraperitoneal injection, for 12 daysSuppression of tumor growth[1]

Signaling Pathway Modulation

This compound modulates several key signaling pathways that are often dysregulated in cancer. The primary effect is the activation of the AMPK pathway, which subsequently leads to the inhibition of the mTOR and Wnt signaling pathways.[1][4]

AMPK Pathway Activation

This compound treatment leads to an increase in the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).[4]

mTOR Pathway Inhibition

The activation of AMPK by this compound results in the inhibition of the mTOR signaling pathway, as evidenced by a decrease in the phosphorylation of p70S6 Kinase (p70S6K) and the ribosomal protein S6.[4]

Wnt Pathway Inhibition

This compound treatment also leads to a reduction in the expression of key markers of the Wnt signaling pathway, namely Axin2 and c-Myc.[4]

Diagram 1: Signaling Pathway of this compound

DBI2_Signaling_Pathway DBI2 This compound Mito Mitochondrial Complex I DBI2->Mito inhibits ATP ATP Production Mito->ATP leads to reduced AMPK AMPK ATP->AMPK low levels activate pAMPK p-AMPK (Active) AMPK->pAMPK phosphorylates ACC ACC pAMPK->ACC phosphorylates mTOR mTOR Pathway pAMPK->mTOR inhibits Wnt Wnt Pathway pAMPK->Wnt inhibits pACC p-ACC ACC->pACC p70S6K p-P70S6K mTOR->p70S6K S6 p-S6 mTOR->S6 Proliferation Cell Proliferation p70S6K->Proliferation S6->Proliferation Axin2 Axin2 Wnt->Axin2 cMyc c-Myc Wnt->cMyc Axin2->Proliferation cMyc->Proliferation

Caption: Signaling cascade initiated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and evaluation of this compound. These protocols are based on standard laboratory procedures and information inferred from the cited literature.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the formation of a daidzein core followed by functionalization.[4]

Diagram 2: Synthesis Workflow for this compound

Synthesis_Workflow start Resorcinol + DMF step1 Reaction with PCl₅ and BF₃·Et₂O (85°C, 4h) start->step1 intermediate1 Daidzein Core step1->intermediate1 step2 Reaction with Dibromoalkane and K₂CO₃ (80°C, 3h) intermediate1->step2 intermediate2 Alkylated Intermediate step2->intermediate2 step3 Reaction with Amine, DIPEA, and NaI (60°C, 4h) intermediate2->step3 product This compound step3->product

Caption: General synthesis scheme for this compound.

Materials:

  • Resorcinol

  • Dimethylformamide (DMF)

  • Phosphorus pentachloride (PCl₅)

  • Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • Appropriate dibromoalkane

  • Potassium carbonate (K₂CO₃)

  • Appropriate amine

  • N,N-Diisopropylethylamine (DIPEA)

  • Sodium iodide (NaI)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Step 1: Formation of the Daidzein Core:

    • In a reaction vessel, dissolve resorcinol in DMF.

    • Add PCl₅ and BF₃·Et₂O to the solution.

    • Heat the reaction mixture to 85°C for 4 hours.

    • Upon completion, cool the reaction and work up to isolate the daidzein core. Purify by recrystallization or column chromatography.

  • Step 2: Alkylation:

    • Dissolve the daidzein core in DMF.

    • Add the appropriate dibromoalkane and K₂CO₃.

    • Heat the mixture to 80°C for 3 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction and isolate the alkylated intermediate. Purify by column chromatography.

  • Step 3: Amination:

    • Dissolve the alkylated intermediate in DMF.

    • Add the appropriate amine, DIPEA, and NaI.

    • Heat the reaction to 60°C for 4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, perform an aqueous workup and extract the product.

    • Purify the final product, this compound, by column chromatography.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Cell Proliferation Assay (MTT Assay)

This protocol describes the determination of the anti-proliferative activity of this compound on colorectal cancer cells.

Materials:

  • Colorectal cancer cell lines (e.g., LS174T, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is below 0.1%.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is for assessing the effect of this compound on the phosphorylation status and expression levels of key proteins in the AMPK, mTOR, and Wnt signaling pathways.

Materials:

  • Colorectal cancer cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-ACC, anti-ACC, anti-p-p70S6K, anti-p70S6K, anti-p-S6, anti-S6, anti-Axin2, anti-c-Myc, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound (e.g., 3 µM) for a specified time (e.g., 24 hours).[4]

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Xenograft Mouse Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Colorectal cancer cells (e.g., HCT116)

  • Matrigel (optional)

  • This compound formulation for injection (e.g., in a vehicle of saline with 5% DMSO and 10% Tween 80)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of colorectal cancer cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 40 mg/kg) or the vehicle control to the mice via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., daily for 12 days).[1]

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting).

  • Analyze the tumor growth data to determine the efficacy of this compound.

Conclusion

This compound is a promising preclinical candidate for the treatment of colorectal cancer. Its well-defined mechanism of action as an AMPK activator and its demonstrated in vitro and in vivo efficacy warrant further investigation. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this compound and to elucidate its detailed molecular interactions. Future studies should focus on a more comprehensive characterization of its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of cancer models.

References

Unraveling the Bioenergetic Interplay: A Technical Guide to DBI-2 and Mitochondrial Complex I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel synthetic isoflavonoid, DBI-2, and its targeted interaction with mitochondrial complex I. This compound has emerged as a potent activator of AMP-activated protein kinase (AMPK) through its inhibitory action on the primary enzyme of the mitochondrial respiratory chain. This document elucidates the mechanism of action of this compound, its effects on cellular signaling pathways, and its potential as a therapeutic agent, particularly in oncology. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

Cellular metabolism is a critical nexus in both normal physiology and pathological states. The mitochondrion, as the central hub of cellular energy production, plays a pivotal role in these processes. Mitochondrial complex I (NADH:ubiquinone oxidoreductase) is the largest and most intricate enzyme of the electron transport chain, responsible for oxidizing NADH and translocating protons across the inner mitochondrial membrane, thus initiating the process of oxidative phosphorylation (OXPHOS)[1]. Its inhibition has profound effects on cellular ATP production and redox homeostasis.

This compound, a novel diaminobutoxy-substituted isoflavonoid, has been identified as a potent inhibitor of mitochondrial complex I[2][3]. This inhibitory action leads to a decrease in cellular ATP levels, which in turn activates the master energy sensor, AMP-activated protein kinase (AMPK)[2][4]. Activated AMPK orchestrates a metabolic shift, inhibiting anabolic pathways such as the mTOR and Wnt signaling cascades, and promoting catabolic processes to restore energy balance[4][5]. This guide delves into the specifics of the this compound-complex I interaction and its downstream consequences.

It is critical to distinguish this compound from the endogenous Diazepam Binding Inhibitor (DBI), also known as Acyl-CoA Binding Protein (ACBP)[6][7]. While sharing a similar acronym, this compound is a synthetic small molecule, whereas DBI/ACBP is a naturally occurring protein involved in fatty acid metabolism and GABA receptor modulation[6][8][9].

Mechanism of Action of this compound

Direct Inhibition of Mitochondrial Complex I

This compound exerts its primary effect by directly inhibiting the enzymatic activity of mitochondrial complex I[2][3]. This inhibition disrupts the flow of electrons from NADH to ubiquinone, a critical step in the electron transport chain[1]. The precise binding site of this compound on the multi-subunit complex I has not yet been fully elucidated. However, functional assays have confirmed that the block in electron flow can be bypassed by providing succinate, a substrate for complex II, which feeds electrons into the electron transport chain downstream of complex I[3]. This observation unequivocally identifies complex I as the specific target of this compound within the mitochondrial respiratory apparatus[3].

Activation of AMPK Signaling

The inhibition of complex I by this compound leads to a significant reduction in mitochondrial respiration and, consequently, a decrease in ATP synthesis. The resulting increase in the cellular AMP:ATP ratio is a potent activator of AMPK[1][10]. Upon activation by phosphorylation, AMPK initiates a cascade of signaling events aimed at conserving cellular energy. This includes the phosphorylation and inhibition of key anabolic enzymes and the activation of catabolic pathways[4].

Downstream Effects on mTOR and Wnt Signaling

Activated AMPK directly and indirectly influences other critical signaling pathways. One of the primary downstream targets of AMPK is the mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth and proliferation. AMPK activation leads to the inhibition of mTORC1 signaling, as evidenced by the decreased phosphorylation of its downstream effectors, P70S6K and S6 ribosomal protein[4][5].

Furthermore, this compound treatment has been shown to suppress the Wnt/β-catenin signaling pathway, a key pathway in development and cancer[4][5]. This is observed through the reduced expression of Wnt target genes, such as Axin2 and c-Myc[4][5]. The crosstalk between AMPK and Wnt signaling is an active area of research, with evidence suggesting that AMPK can regulate the stability of β-catenin.

Quantitative Data

The following table summarizes the available quantitative data on the effects of this compound. It is important to note that while the IC50 for cell proliferation has been determined, the direct enzymatic IC50 for complex I inhibition and the binding affinity (Kd) are yet to be published.

ParameterCell LineValueReference
IC50 (Cell Proliferation) LS174T (Colorectal Cancer)1.14 µM[11]
HCT116 (Colorectal Cancer)0.53 µM[11]
Treatment Concentration for Signaling Studies LS174T and HCT1163 µM[4][5]
In Vivo Treatment Dose Colorectal Cancer Xenograft Mouse Model40 mg/kg (intraperitoneal)[11]

Signaling Pathways and Experimental Workflows

This compound Signaling Cascade

The following diagram illustrates the signaling pathway initiated by the interaction of this compound with mitochondrial complex I.

DBI2_Signaling DBI2 This compound ComplexI Mitochondrial Complex I DBI2->ComplexI Inhibition ATP ATP Production ComplexI->ATP Decrease AMP_ATP_ratio AMP:ATP Ratio ATP->AMP_ATP_ratio Increase AMPK AMPK Activation AMP_ATP_ratio->AMPK mTOR mTOR Signaling AMPK->mTOR Inhibition Wnt Wnt Signaling AMPK->Wnt Inhibition Proliferation Cell Proliferation and Growth mTOR->Proliferation Inhibition Wnt->Proliferation Inhibition

This compound induced signaling cascade.
Experimental Workflow for Assessing this compound Activity

This diagram outlines a typical experimental workflow to characterize the effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture Treat CRC Cells with this compound Proliferation_Assay Cell Proliferation Assay (e.g., MTT, SRB) Cell_Culture->Proliferation_Assay Seahorse_Assay Seahorse XF Analyzer (OCR Measurement) Cell_Culture->Seahorse_Assay ComplexI_Activity Isolated Mitochondria Complex I Activity Assay Cell_Culture->ComplexI_Activity Western_Blot Western Blot Analysis (p-AMPK, p-mTOR, etc.) Cell_Culture->Western_Blot Xenograft_Model CRC Xenograft Mouse Model DBI2_Treatment This compound Administration Xenograft_Model->DBI2_Treatment Tumor_Measurement Tumor Growth Measurement DBI2_Treatment->Tumor_Measurement

Workflow for this compound characterization.

Experimental Protocols

Seahorse XF Cell Mito Stress Test

This protocol is a representative method for assessing mitochondrial respiration using a Seahorse XF Analyzer. Specific concentrations and timings may require optimization.

Objective: To measure the effect of this compound on the oxygen consumption rate (OCR) and key parameters of mitochondrial function.

Materials:

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4

  • This compound stock solution

  • Oligomycin (Complex V inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Succinate

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

  • Medium Exchange: On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate in a non-CO2 37°C incubator for 1 hour.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with this compound, oligomycin, FCCP, and rotenone/antimycin A at the desired final concentrations. For rescue experiments, a separate experiment can be run where succinate is injected after this compound.

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure baseline OCR, followed by sequential injections of the compounds and corresponding OCR measurements.

  • Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. The effect of this compound is observed by its impact on these parameters.

Mitochondrial Complex I Activity Assay

This protocol describes a colorimetric method to measure the specific activity of mitochondrial complex I.

Objective: To quantify the direct inhibitory effect of this compound on complex I activity.

Materials:

  • Isolated mitochondria from cells or tissue

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.5, with magnesium chloride)

  • NADH

  • Coenzyme Q1 (or other suitable electron acceptor)

  • Rotenone (specific complex I inhibitor)

  • This compound

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from control and this compound treated cells or tissue using differential centrifugation.

  • Protein Quantification: Determine the protein concentration of the mitochondrial preparations.

  • Reaction Setup: In a 96-well plate or cuvette, prepare the reaction mixture containing assay buffer and the electron acceptor.

  • Blank and Control Wells: Include wells for a blank (no mitochondria), a positive control (untreated mitochondria), and a negative control (mitochondria pre-incubated with rotenone).

  • This compound Treatment: For the experimental wells, add varying concentrations of this compound to the mitochondrial suspension and pre-incubate.

  • Initiate Reaction: Start the reaction by adding NADH to all wells.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature. The rate of NADH oxidation is proportional to complex I activity.

  • Calculation: Calculate the specific activity of complex I (nmol NADH/min/mg protein) and determine the inhibitory effect of this compound by comparing the rates in the treated wells to the control wells.

Conclusion and Future Directions

This compound represents a promising new chemical entity that targets a fundamental aspect of cancer cell metabolism. Its ability to inhibit mitochondrial complex I and subsequently modulate key signaling pathways like AMPK, mTOR, and Wnt provides a multi-pronged approach to arresting cancer cell proliferation. The data presented in this guide underscore the potential of this compound as a lead compound for the development of novel anti-cancer therapeutics.

Future research should focus on several key areas:

  • Structural Elucidation: Determining the precise chemical structure of this compound is essential for structure-activity relationship (SAR) studies and further chemical optimization.

  • Binding Site Identification: Pinpointing the exact binding site of this compound on mitochondrial complex I will provide crucial insights into its mechanism of inhibition and could aid in the design of more potent and selective inhibitors.

  • Pharmacokinetics and Toxicology: Comprehensive pharmacokinetic and toxicology studies are necessary to evaluate the drug-like properties of this compound and its suitability for clinical development.

  • Combination Therapies: Exploring the synergistic effects of this compound with other anti-cancer agents, particularly those targeting glycolysis, could lead to more effective treatment strategies.

This technical guide serves as a foundational resource for the scientific community to build upon in the ongoing effort to translate our understanding of cellular metabolism into innovative and effective therapies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Preliminary In-Vitro Studies of DBI-2

Introduction

This compound is a novel, semi-synthetic isoflavonoid analog identified as a potent activator of AMP-activated protein kinase (AMPK).[1] It functions by targeting mitochondrial complex I, a key component of the electron transport chain.[1][2][3] By disrupting oxidative phosphorylation (OXPHOS) and reducing cellular ATP generation, this compound triggers metabolic stress, leading to the activation of the AMPK signaling pathway.[2] This mechanism gives this compound significant potential as an anti-cancer agent, particularly in malignancies like colorectal cancer (CRC) that rely on both glycolysis and OXPHOS for energy production and proliferation.[1][2] This document provides a comprehensive overview of the preliminary in-vitro studies of this compound, detailing its effects on cancer cell proliferation, its molecular mechanism of action, and the experimental protocols used for its evaluation.

Quantitative Summary of In-Vitro Efficacy

The anti-proliferative effects of this compound have been quantified in colorectal cancer cell lines. The compound demonstrates potent activity, particularly in inhibiting cell growth and inducing apoptosis. When used in combination with other metabolic inhibitors, such as the GLUT1 inhibitor BAY-876, this compound exhibits synergistic effects.

ParameterCell LineValueConditions
IC₅₀ LS174T (CRC)1.14 µM5-day exposure
IC₅₀ HCT116 (CRC)0.53 µM5-day exposure
Apoptosis Rate LS174T (CRC)26%3 µM this compound
Apoptosis Rate HCT116 (CRC)22%3 µM this compound
Synergy Score LS174T (CRC)25Combination with BAY-876
Synergy Score HCT116 (CRC)15Combination with BAY-876

Data compiled from multiple sources.[4][5][6]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by initiating a cascade of molecular events centered around cellular energy metabolism. The primary target of this compound is mitochondrial complex I.[1][2][5]

  • Inhibition of Mitochondrial Complex I: this compound directly inhibits the activity of mitochondrial complex I, a critical entry point for electrons into the oxidative phosphorylation pathway.[2][3]

  • Disruption of OXPHOS and ATP Depletion: This inhibition disrupts the electron transport chain, leading to a significant reduction in ATP synthesis.[2]

  • Activation of AMPK: The resulting increase in the cellular AMP:ATP ratio activates AMPK, a master regulator of cellular energy homeostasis.

  • Inhibition of Anabolic Pathways: Once activated, AMPK phosphorylates downstream targets to inhibit energy-consuming processes. This includes the suppression of two key pathways crucial for cancer cell growth and proliferation:

    • mTOR Pathway: Activated AMPK leads to a decrease in the phosphorylation of key mTOR pathway components, including P70S6K and S6 ribosomal protein, thereby inhibiting protein synthesis and cell growth.[2][7]

    • Wnt Pathway: this compound treatment results in the reduced expression of Wnt target genes Axin2 and c-Myc, indicating an inhibition of this critical developmental and cancer-related pathway.[2][7]

DBI2_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm MitoComplexI Mitochondrial Complex I OXPHOS OXPHOS MitoComplexI->OXPHOS e- transport ATP ATP Generation OXPHOS->ATP AMPK AMPK ATP->AMPK Inhibition leads to high AMP:ATP ratio DBI2 This compound DBI2->MitoComplexI Inhibition pAMPK p-AMPK AMPK->pAMPK Activation mTOR mTOR Pathway pP70S6K p-P70S6K / p-S6 mTOR->pP70S6K Phosphorylates Wnt Wnt Pathway Axin2 Axin2 / c-Myc Wnt->Axin2 Upregulates Proliferation Cell Proliferation & Growth pAMPK->mTOR Inhibition pAMPK->Wnt Inhibition pP70S6K->Proliferation Promotes Axin2->Proliferation Promotes

Caption: Signaling pathway of this compound targeting mitochondrial complex I to activate AMPK.

Experimental Protocols

The following are representative protocols for the key in-vitro assays used to characterize this compound. These are based on standard methodologies cited in the relevant research.[3][6]

Cell Proliferation and Viability Assay (IC₅₀ Determination)

This protocol is used to determine the concentration of this compound that inhibits 50% of cell growth in colorectal cancer cell lines.

  • Cell Seeding: Plate LS174T and HCT116 cells in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the plates and add 100 µL of the medium containing various concentrations of this compound (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 5 days.[4][5]

  • Viability Measurement: After incubation, add 10 µL of a cell viability reagent (e.g., CellTiter-Blue® or MTT) to each well. Incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader according to the manufacturer's instructions.

  • Analysis: Normalize the data to the vehicle control and plot the cell viability against the log concentration of this compound. Calculate the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Modulation

This protocol assesses changes in the phosphorylation status and expression levels of key proteins in the AMPK, mTOR, and Wnt pathways.

  • Cell Lysis: Culture LS174T or HCT116 cells and treat them with 3 µM this compound or DMSO for 24 hours.[2][7] Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against p-AMPK, AMPK, p-ACC, ACC, p-P70S6K, P70S6K, p-S6, S6, Axin2, c-Myc, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Apoptosis Assay via Flow Cytometry

This protocol quantifies the percentage of cells undergoing apoptosis after treatment with this compound.

  • Cell Treatment: Seed cells (LS174T, HCT116) and treat with 3 µM this compound or DMSO as described for the Western blot.

  • Cell Harvesting: After the treatment period, collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[6]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Analysis: Quantify the percentage of cells in each quadrant to determine the overall rate of apoptosis induced by this compound.

Experimental_Workflow cluster_Setup Cell Culture & Treatment cluster_Assays In-Vitro Assays cluster_Endpoints Data & Endpoints Culture Culture CRC Cells (LS174T, HCT116) Treatment Treat with this compound (Dose-Response or Fixed Conc.) Culture->Treatment Prolif Proliferation Assay Treatment->Prolif WB Western Blot Treatment->WB Apoptosis Apoptosis Assay Treatment->Apoptosis IC50 IC₅₀ Determination Prolif->IC50 Pathway Signaling Pathway Modulation WB->Pathway ApopRate Apoptosis Rate Quantification Apoptosis->ApopRate

Caption: General experimental workflow for the in-vitro evaluation of this compound.

References

Methodological & Application

Application Notes and Protocols for DBI-2 in Colorectal Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DBI-2 is a small molecule activator of AMP-activated protein kinase (AMPK) that targets the mitochondrial complex I.[1] By disrupting oxidative phosphorylation and reducing ATP generation, this compound effectively inhibits the proliferation of colorectal cancer (CRC) cells.[1] These application notes provide detailed protocols for utilizing this compound to study its effects on CRC cell lines, focusing on its mechanism of action involving the AMPK/mTOR and Wnt signaling pathways.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
Cell LineIC50 (µM)Assay DurationReference
LS174T1.145 days[1]
HCT1160.535 days[1]
Table 2: Synergistic Apoptotic Effects of this compound with BAY-876
Cell LineTreatment (24h)Apoptosis Rate (%)
LS174TDMSO (Control)16
This compound (3 µM)26
BAY-876 (1 µM)34
This compound (3 µM) + BAY-876 (1 µM)70
HCT116DMSO (Control)17
This compound (3 µM)22
BAY-876 (1 µM)23
This compound (3 µM) + BAY-876 (1 µM)75

Mandatory Visualization

DBI2_Signaling_Pathway cluster_cell Colorectal Cancer Cell cluster_mito Mitochondrion cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DBI2 This compound Mito_Complex_I Mitochondrial Complex I DBI2->Mito_Complex_I Inhibits ATP ATP Generation Mito_Complex_I->ATP Reduces AMPK AMPK ATP->AMPK Inhibition of ATP leads to AMPK activation pAMPK p-AMPK (Active) AMPK->pAMPK Activates ACC ACC pAMPK->ACC Phosphorylates mTOR_Pathway mTOR Pathway pAMPK->mTOR_Pathway Inhibits Wnt_Pathway Wnt/β-catenin Pathway pAMPK->Wnt_Pathway Inhibits Proliferation Cell Proliferation pAMPK->Proliferation Inhibits pACC p-ACC ACC->pACC p70S6K p70S6K mTOR_Pathway->p70S6K Activates mTOR_Pathway->Proliferation Drives Axin2 Axin2 Wnt_Pathway->Axin2 Regulates cMyc c-Myc Wnt_Pathway->cMyc Regulates p_p70S6K p-p70S6K p70S6K->p_p70S6K S6 S6 p_p70S6K->S6 Phosphorylates p_S6 p-S6 S6->p_S6 Gene_Expression Gene Expression (Proliferation) Axin2->Gene_Expression cMyc->Gene_Expression Gene_Expression->Proliferation Drives Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture Culture CRC Cell Lines (LS174T, HCT116) Treatment Treat cells with this compound (various concentrations) Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V-FITC/PI) Treatment->Apoptosis Western Western Blot Analysis Treatment->Western IC50 Determine IC50 Viability->IC50 Apoptosis_Analysis Quantify Apoptosis Apoptosis->Apoptosis_Analysis Protein_Analysis Analyze Protein Expression (p-AMPK, p-mTOR pathway, etc.) Western->Protein_Analysis

References

Application Notes and Protocols: Measuring AMPK Activation by DBI-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring the activation of AMP-activated protein kinase (AMPK) by the novel activator, DBI-2. This compound activates AMPK by targeting and inhibiting mitochondrial complex I, leading to a disruption of oxidative phosphorylation and a decrease in cellular ATP levels.[1] This document outlines the primary methods for quantifying AMPK activation, including Western blotting for key phosphorylation events and in vitro kinase assays.

Overview of this compound and AMPK Activation

AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism.[2][3] It is activated in response to cellular stress that depletes ATP, such as nutrient starvation or hypoxia.[2] Activation of AMPK requires phosphorylation of threonine 172 (Thr172) within the activation loop of its catalytic α-subunit by upstream kinases, most notably LKB1 and CaMKKβ.[2][3][4] Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy homeostasis. A key downstream target is Acetyl-CoA Carboxylase (ACC), which is inactivated upon phosphorylation at Serine 79 (Ser79).[5][6]

This compound is a small molecule activator of AMPK that functions by inhibiting mitochondrial complex I, thereby reducing ATP production.[1] The subsequent increase in the cellular AMP/ATP ratio triggers the activation of AMPK. This activation can be monitored by assessing the phosphorylation status of AMPKα at Thr172 and its substrate ACC at Ser79.

Signaling Pathway of this compound-Mediated AMPK Activation

DBI2_AMPK_Pathway cluster_cell Cell cluster_mito Mitochondrion DBI2 This compound ComplexI Complex I DBI2->ComplexI Inhibits OXPHOS OXPHOS ATP ATP Generation OXPHOS->ATP Reduces AMPK_path AMP/ATP Ratio ATP->AMPK_path Decreases AMPK AMPK AMPK_path->AMPK Increases pAMPK p-AMPKα (Thr172) AMPK->pAMPK Phosphorylation ACC ACC pAMPK->ACC Phosphorylates mTOR mTOR Signaling pAMPK->mTOR Inhibits Wnt Wnt Signaling pAMPK->Wnt Inhibits pACC p-ACC (Ser79) (Inactive) ACC->pACC

Caption: this compound inhibits mitochondrial complex I, leading to AMPK activation.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on key markers of AMPK activation in colorectal cancer (CRC) cells.

Cell LineCompoundConcentration (µM)Treatment Time (hours)OutcomeReference
LS174TThis compound324Increased p-AMPK and p-ACC[1][7]
LS174TThis compound324Decreased p-P70S6K and p-S6[1][7]
LS174TThis compound324Reduced Axin2 and c-Myc expression[1][7]
HCT116This compound0.53Not SpecifiedIC50 for proliferation inhibition[1]
LS174TThis compound1.14Not SpecifiedIC50 for proliferation inhibition[1]

Experimental Protocols

Protocol: Western Blotting for Phospho-AMPKα (Thr172) and Phospho-ACC (Ser79)

This protocol details the immunodetection of phosphorylated AMPKα and ACC in cell lysates following treatment with this compound. This is the most common method to assess AMPK activation in a cellular context.[8]

WB_Workflow start Start: Seed Cells treatment Treat cells with this compound (e.g., 3 µM, 24h) and controls start->treatment lysis Wash with PBS & Lyse cells in RIPA buffer with inhibitors treatment->lysis quant Quantify protein concentration (BCA Assay) lysis->quant sds_page Denature proteins & run SDS-PAGE quant->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane (5% BSA in TBST) transfer->block primary_ab Incubate with primary antibody (e.g., anti-p-AMPKα, 1:1000) overnight at 4°C block->primary_ab wash1 Wash 3x with TBST primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody (1h, RT) wash1->secondary_ab wash2 Wash 3x with TBST secondary_ab->wash2 detect Apply ECL substrate wash2->detect image Visualize bands with chemiluminescence imager detect->image end End: Analyze Data image->end

Caption: Workflow for detecting AMPK activation via Western blot.

  • Cell culture reagents

  • This compound (and vehicle control, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer: 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Note: For phospho-proteins, BSA is often preferred over milk to reduce background.[9][10]

  • Primary antibodies:

    • Rabbit anti-phospho-AMPKα (Thr172) (e.g., Cell Signaling Technology #2531, 1:1000 dilution)[4][11]

    • Rabbit anti-phospho-ACC (Ser79) (1:1000 dilution)

    • Rabbit anti-AMPKα (Total) (1:1000 dilution)

    • Rabbit anti-ACC (Total) (1:1000 dilution)

    • Loading control antibody (e.g., anti-β-actin or anti-HSP90, 1:5000)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG (1:5000 dilution)[11]

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound (e.g., 0.1 - 10 µM) for a specified time course (e.g., 1, 6, 12, 24 hours). Include a vehicle-only control.

  • Cell Lysis:

    • Aspirate media and wash cells twice with ice-cold PBS.[11]

    • Add ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[11]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.[11]

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.[11]

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 20-40 µg per lane).[12]

    • Add Laemmli buffer and denature samples by heating at 95°C for 5 minutes.[9][11]

    • Load samples onto an SDS-PAGE gel and perform electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9][11]

    • Incubate the membrane with the primary antibody (e.g., anti-p-AMPKα) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[10][11]

    • Wash the membrane three times with TBST for 10 minutes each.[11]

    • Incubate with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[11]

    • Wash the membrane again three times with TBST for 10 minutes each.[11]

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[11]

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phospho-protein signal to the total protein signal and the loading control.

Protocol: In Vitro AMPK Kinase Assay (Non-Radioactive)

This protocol measures the direct effect of this compound on the kinase activity of purified AMPK enzyme. It quantifies the amount of ADP produced in the kinase reaction using a luminescent assay format like ADP-Glo™. This method is ideal for high-throughput screening and for confirming direct interactions with the enzyme, although for this compound, an indirect activator, this assay is primarily used to measure the activity of AMPK isolated from treated cells.

  • Recombinant active AMPK enzyme

  • AMPK substrate (e.g., SAMS peptide)[11]

  • This compound or other test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • 96-well or 384-well plates (white, opaque)

  • Plate-reading luminometer

  • Reaction Setup: In a 96-well plate, prepare a master mix containing kinase assay buffer, recombinant AMPK, and the SAMS peptide substrate.[11]

  • Compound Addition: Add varying concentrations of this compound. Include a known AMPK activator (e.g., A-769662) as a positive control and a vehicle (DMSO) control.[11]

  • Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of ~10-25 µM.[11][13]

  • Incubation: Incubate the plate at 30°C for 60 minutes.[11]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to the wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.[11]

  • Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects AMPK activity.[11]

  • Data Analysis: Plot the luminescent signal against the concentration of this compound to determine the dose-response relationship.

Downstream Effects and Further Assays

Activation of AMPK by this compound leads to the inhibition of anabolic pathways like mTOR and Wnt signaling.[1][7] These effects can be confirmed by Western blotting for key downstream markers:

  • mTOR Pathway: Assess the phosphorylation status of p70S6K (p-P70S6K) and its substrate S6 (p-S6). Activation of AMPK is expected to decrease the phosphorylation of these proteins.[7]

  • Wnt Pathway: Measure the protein expression levels of Wnt target genes such as Axin2 and c-Myc. AMPK activation by this compound has been shown to reduce their expression.[7]

References

Application Notes and Protocols: Utilizing DBI-2 in Metabolic Stress Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazepam-binding inhibitor (DBI), also known as acyl-CoA-binding protein (ACBP), is a multifaceted protein implicated in a range of cellular processes, including the regulation of fatty acid metabolism and cellular stress responses. Its isoform, DBI-2, has emerged as a significant modulator of metabolic pathways, particularly under conditions of metabolic stress. These application notes provide a comprehensive overview of the use of this compound in metabolic stress research, with a focus on its role as a mitochondrial complex I inhibitor and an activator of the AMP-activated protein kinase (AMPK) signaling pathway. The provided protocols and data are intended to guide researchers in designing and executing experiments to investigate the effects of this compound in various models of metabolic stress.

Data Presentation

Table 1: Effects of this compound on Key Signaling Proteins in Colorectal Cancer Cells

The following table summarizes the quantitative effects of this compound, alone and in combination with the GLUT1 inhibitor BAY-876, on the phosphorylation and expression levels of key proteins in the AMPK, Wnt, and mTOR signaling pathways in LS174T colorectal cancer cells. Data is presented as mean ± SEM (n=3).

Treatmentp-AMPK (Thr172)p-ACC (Ser79)Axin2c-Mycp-P70S6K (Thr389)p-S6 (Ser235/236)
Control1.001.001.001.001.001.00
This compound (3 µM)IncreasedIncreasedDecreasedDecreasedDecreasedDecreased
BAY-876 (1 µM)------
This compound (3 µM) + BAY-876 (1 µM)Significantly Increased Significantly IncreasedSignificantly Decreased Significantly DecreasedSignificantly Decreased Significantly Decreased

Statistically significant change compared to control (p < 0.05, **p < 0.01). Data derived from studies on LS174T and HCT116 cells.[1]

Table 2: Plasma DBI/ACBP Levels in Human Metabolic Conditions

This table presents a summary of findings on circulating DBI/ACBP levels in various human metabolic states.

ConditionChange in Plasma DBI/ACBP LevelsReference
ObesityIncreased[2][3][4]
Anorexia NervosaReduced[2]
Fasting/StarvationIncreased[2][3]
Type 2 DiabetesNo significant difference in morbidly obese subjects[5]

Signaling Pathways and Experimental Workflows

This compound Signaling in Metabolic Stress

This compound modulates cellular metabolism primarily through the inhibition of mitochondrial complex I and subsequent activation of the AMPK pathway. This activation leads to downstream effects on mTOR and Wnt signaling, impacting cell growth and proliferation.

DBI2_Signaling DBI2 This compound Mito Mitochondrial Complex I DBI2->Mito Inhibits AMPK AMPK Mito->AMPK Activates (via increased AMP/ATP ratio) pAMPK p-AMPK (Activated) AMPK->pAMPK ACC ACC mTOR mTOR Signaling pP70S6K_pS6 p-P70S6K, p-S6 mTOR->pP70S6K_pS6 Regulates Wnt Wnt Signaling Axin2_cMyc Axin2, c-Myc Wnt->Axin2_cMyc Regulates Proliferation Cell Proliferation & Growth pAMPK->mTOR Inhibits pAMPK->Wnt Inhibits pACC p-ACC (Inactivated) pAMPK->pACC Phosphorylates Axin2_cMyc->Proliferation Promotes pP70S6K_pS6->Proliferation Promotes

Caption: this compound signaling cascade in metabolic stress.

Experimental Workflow for Assessing this compound Effects

A typical workflow to investigate the metabolic effects of this compound involves cell culture, treatment, and subsequent analysis of mitochondrial function and key signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis CellCulture Cell Culture (e.g., LS174T) Treatment Treatment with this compound (e.g., 3 µM) CellCulture->Treatment Seahorse Seahorse XF Assay (Mitochondrial Respiration) Treatment->Seahorse WesternBlot Western Blotting (Signaling Proteins) Treatment->WesternBlot ProliferationAssay Cell Proliferation Assay Treatment->ProliferationAssay

Caption: Workflow for studying this compound's metabolic effects.

Experimental Protocols

Protocol 1: Western Blotting for AMPK Pathway Activation

This protocol details the steps for assessing the phosphorylation status of AMPK and its downstream target ACC in cells treated with this compound.

1. Cell Lysis and Protein Quantification:

  • Culture cells (e.g., LS174T) to 70-80% confluency.

  • Treat cells with desired concentrations of this compound for the specified duration (e.g., 24 hours).

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine protein concentration using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

  • Separate proteins on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

    • Phospho-AMPKα (Thr172) (1:1000)

    • Total AMPKα (1:1000)

    • Phospho-ACC (Ser79) (1:1000)

    • Total ACC (1:1000)

    • β-actin or GAPDH (loading control, 1:5000)

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

4. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control.

Protocol 2: Seahorse XF Assay for Mitochondrial Complex I Inhibition

This protocol is designed to specifically assess the inhibitory effect of this compound on mitochondrial complex I using a Seahorse XF Analyzer.

1. Cell Seeding:

  • Seed cells (e.g., LS174T) in a Seahorse XF96 cell culture microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Incubate overnight at 37°C in a CO2 incubator.

2. Assay Preparation:

  • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF base medium supplemented with pyruvate, glutamate, and glucose.

  • Incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

3. Compound Loading:

  • Prepare stock solutions of the following compounds in Seahorse XF base medium:

    • Port A: this compound (e.g., 3 µM) or vehicle control

    • Port B: Oligomycin (inhibitor of ATP synthase)

    • Port C: FCCP (an uncoupling agent)

    • Port D: Rotenone/Antimycin A (inhibitors of complex I and III)

  • To specifically test for complex I inhibition, a modified injection strategy can be used:

    • Port A: this compound or Rotenone (positive control)

    • Port B: Succinate (complex II substrate) + Pyruvate/Glutamate

    • Port C: Antimycin A (complex III inhibitor)

4. Seahorse XF Analyzer Run:

  • Load the sensor cartridge with the compounds.

  • Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.

  • The instrument will measure the oxygen consumption rate (OCR) in real-time before and after the injection of each compound.

5. Data Analysis:

  • Analyze the OCR data using the Seahorse Wave software.

  • Inhibition of complex I by this compound will be observed as a decrease in the basal OCR after its injection. This inhibition should be rescued by the subsequent injection of succinate, which bypasses complex I.[6]

Protocol 3: Quantification of Plasma DBI/ACBP Levels by ELISA

This protocol provides a general guideline for measuring DBI/ACBP concentrations in plasma samples.

1. Sample Collection and Preparation:

  • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate plasma.

  • Aliquot the plasma into clean tubes and store at -80°C until use. Avoid repeated freeze-thaw cycles.

2. ELISA Procedure (using a commercial kit, e.g., KA0532 ACBP (Human) ELISA kit):

  • Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Add standards and samples to the appropriate wells of the pre-coated microplate.

  • Incubate as specified in the protocol.

  • Wash the wells multiple times with the provided wash buffer.

  • Add the detection antibody and incubate.

  • Wash the wells.

  • Add the substrate solution and incubate for color development.

  • Stop the reaction with the stop solution.

3. Data Acquisition and Analysis:

  • Read the absorbance of each well at the recommended wavelength (e.g., 450 nm) using a microplate reader.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of DBI/ACBP in the samples by interpolating their absorbance values on the standard curve.

  • Adjust for any dilution factors used during sample preparation.[2]

References

Application Notes: Methods for Assessing Mitochondrial Function After DBI-2 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondria are central to cellular metabolism, energy production, and signaling. Their dysfunction is implicated in a wide range of pathologies, making them a critical target for therapeutic development. One such therapeutic agent, DBI-2, has been identified as an activator of AMP-activated protein kinase (AMPK) that targets and inhibits mitochondrial complex I.[1][2] This inhibition disrupts the oxidative phosphorylation (OXPHOS) process, leading to reduced ATP generation.[1]

These application notes provide a comprehensive overview of key methodologies to assess the impact of this compound treatment on mitochondrial function. The protocols detailed herein are designed to offer robust and reproducible approaches for characterizing the bioenergetic and physiological consequences of complex I inhibition by this compound.

This compound Mechanism of Action and Signaling Pathway

This compound exerts its primary effect by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[2] This inhibition curtails the flow of electrons, reduces proton pumping, and consequently decreases the rate of oxidative phosphorylation and ATP synthesis. The resulting increase in the cellular AMP:ATP ratio is a potent activator of AMPK, a master regulator of cellular energy homeostasis.[1] Activated AMPK initiates downstream signaling cascades to restore energy balance, often involving the inhibition of anabolic processes and the stimulation of catabolic pathways.

DBI2_Pathway DBI2 This compound Treatment ComplexI Mitochondrial Complex I DBI2->ComplexI Inhibits OXPHOS Disrupted OXPHOS ComplexI->OXPHOS ATP Reduced ATP Generation OXPHOS->ATP AMP_Ratio Increased AMP:ATP Ratio ATP->AMP_Ratio AMPK AMPK Activation AMP_Ratio->AMPK

Caption: Signaling pathway of this compound action.

Key Assays for Mitochondrial Function Assessment

To fully characterize the effects of this compound, a multi-parametric approach is recommended. The following sections detail protocols for measuring mitochondrial respiration, membrane potential, reactive oxygen species (ROS) production, and biogenesis.

Mitochondrial Respiration: Seahorse XF Cell Mito Stress Test

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in real-time, providing key parameters of mitochondrial respiration.[3] This assay is crucial for confirming the inhibitory effect of this compound on the electron transport chain.

Experimental Workflow

Seahorse_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Seed 1. Seed Cells in XF Microplate Hydrate 2. Hydrate Sensor Cartridge Overnight Media 3. Change to Assay Medium Load 4. Load this compound & Inhibitors into Cartridge Ports Media->Load Calibrate 5. Calibrate Instrument Load->Calibrate Run 6. Run Mito Stress Test Calibrate->Run Analyze 7. Analyze OCR Data Run->Analyze JC1_Workflow Treat 1. Treat Cells with This compound Stain 2. Incubate with JC-1 Staining Solution Treat->Stain Wash 3. Wash Cells with Assay Buffer Stain->Wash Acquire 4. Acquire Data via Flow Cytometry/Microscopy Wash->Acquire Analyze 5. Analyze Red vs. Green Fluorescence Ratio Acquire->Analyze Mitosox_Workflow Treat 1. Treat Cells with This compound Stain 2. Incubate with MitoSOX Red Reagent Treat->Stain Wash 3. Wash Cells to Remove Excess Dye Stain->Wash Acquire 4. Acquire Data via Flow Cytometry/Microscopy Wash->Acquire Analyze 5. Analyze Red Fluorescence Intensity Acquire->Analyze

References

Practical Guide to Solubilizing and Storing DBI-2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solubilization and storage of DBI-2, a potent AMP-activated protein kinase (AMPK) activator that targets mitochondrial complex I. Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.

Introduction to this compound

This compound is a small molecule inhibitor that functions as an activator of AMPK, a key regulator of cellular energy homeostasis. By targeting mitochondrial complex I, this compound disrupts oxidative phosphorylation, leading to a decrease in ATP production and subsequent activation of the AMPK signaling pathway. This mechanism of action makes this compound a valuable tool for research in areas such as metabolism, oncology, and cellular signaling. In colorectal cancer (CRC) cells, this compound has been shown to inhibit proliferation and induce growth suppression by activating AMPK and consequently inhibiting the mTOR and Wnt signaling pathways[1][2].

Physicochemical Properties and Solubility

Proper solubilization is critical for the accurate and effective use of this compound in experimental settings. While specific quantitative solubility data for this compound is not widely published, the following table summarizes the available information and provides guidance based on the properties of similar small molecule inhibitors.

PropertyDataRecommendations & Remarks
Appearance Solid powderVisually inspect the compound upon receipt for any discoloration or signs of degradation.
Storage (Solid) Store at -20°C for long-term storage.Can be stored for short periods at room temperature, but refrigeration or freezing is recommended for extended stability[3].
Solubility in DMSO SolubleDMSO is the recommended solvent for creating concentrated stock solutions. For other AMPK activators, solubility in DMSO can be high (e.g., ≥ 100 mg/mL)[4].
Solubility in Ethanol Information not availableBased on typical small molecule behavior, solubility in ethanol may be lower than in DMSO. Empirical testing is recommended.
Aqueous Solubility Sparingly solubleDirect dissolution in aqueous buffers is not recommended due to low solubility. Prepare a high-concentration stock in DMSO first.

Protocols for Solubilization and Storage

Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Protocol:

  • Equilibrate the vial containing this compound to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound should be provided by the supplier.

  • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot the stock solution into smaller, single-use volumes in sterile vials to minimize freeze-thaw cycles.

Preparation of Working Solutions for In Vitro Experiments

For cell-based assays, the concentrated DMSO stock solution must be further diluted in an appropriate aqueous buffer or cell culture medium.

Protocol:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the DMSO stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentration.

  • Important: To avoid precipitation, it is recommended to add the DMSO stock solution to the aqueous medium while vortexing. The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.

Storage and Stability

Proper storage is essential to maintain the biological activity of this compound.

Storage FormRecommended TemperatureDurationNotes
Solid Powder -20°CLong-termProtect from moisture.
DMSO Stock Solution -20°CUp to 1 month[3]Store in tightly sealed, single-use aliquots to prevent moisture absorption and repeated freeze-thaw cycles.
Aqueous Working Solutions 2-8°CUse immediatelyAqueous solutions of small molecule inhibitors are often less stable and should be prepared fresh for each experiment. Do not store for more than one day[5][6][7].

Experimental Workflows and Signaling Pathways

General Experimental Workflow for In Vitro Studies

The following diagram illustrates a typical workflow for utilizing this compound in cell-based experiments.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis DBI2_Solid This compound Solid DMSO_Stock 10 mM Stock in DMSO DBI2_Solid->DMSO_Stock Solubilize Working_Solution Working Solution in Medium DMSO_Stock->Working_Solution Dilute Treatment Treat Cells with this compound Working_Solution->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Incubation Incubate Treatment->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Proliferation_Assay Proliferation Assay Incubation->Proliferation_Assay Western_Blot Western Blot (p-AMPK) Cell_Lysis->Western_Blot

Caption: A typical experimental workflow for studying the effects of this compound on cultured cells.

This compound Mechanism of Action and the AMPK Signaling Pathway

This compound activates AMPK by targeting mitochondrial complex I, which leads to a decrease in the cellular ATP:AMP ratio. This activates AMPK, which in turn phosphorylates downstream targets to restore energy balance. The simplified signaling pathway is depicted below.

ampk_pathway DBI2 This compound Mito Mitochondrial Complex I DBI2->Mito inhibits ATP_AMP ↑ AMP/ATP Ratio Mito->ATP_AMP leads to AMPK AMPK ATP_AMP->AMPK activates mTOR mTORC1 AMPK->mTOR inhibits Wnt Wnt Signaling AMPK->Wnt inhibits Energy_Prod Energy Production (e.g., Fatty Acid Oxidation) AMPK->Energy_Prod promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes Wnt->Cell_Growth promotes

Caption: Simplified signaling pathway of this compound-mediated AMPK activation and its downstream effects.

References

Application Notes and Protocols: Utilizing DBI-2 for Cancer Cell Growth Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBI-2, a novel diaminobutoxy-substituted isoflavonoid analog, has emerged as a potent agent for inducing growth suppression in cancer cells. This document provides detailed application notes and experimental protocols for researchers investigating the anti-cancer effects of this compound. The primary mechanism of action for this compound involves the inhibition of mitochondrial complex I, leading to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK triggers a cascade of downstream signaling events that collectively inhibit anabolic processes and promote catabolism, ultimately leading to the suppression of cancer cell proliferation and induction of apoptosis.

Data Presentation

The efficacy of this compound in suppressing the growth of cancer cells has been quantitatively assessed. The following tables summarize the key findings from studies on colorectal cancer (CRC) cell lines.

Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines

Cell LineIC50 (µmol/L)
LS174T1.14[1]
HCT1160.53[1]

IC50 values were determined after a 5-day exposure to this compound.

Table 2: Effect of this compound on Key Signaling Proteins in LS174T CRC Cells

ProteinEffect of 3 µmol/L this compoundPathway
p-AMPKIncreasedAMPK Signaling
p-ACCIncreasedAMPK Signaling
p-P70S6KDecreasedmTOR Signaling
p-S6DecreasedmTOR Signaling
Axin2DecreasedWnt Signaling
c-MycDecreasedWnt Signaling

Protein levels were assessed by Western blot after 24-hour treatment.

Signaling Pathway

This compound exerts its anti-cancer effects by modulating key signaling pathways that are often dysregulated in cancer. The primary target of this compound is mitochondrial complex I.

DBI2_Signaling_Pathway DBI2 This compound Mito_Complex_I Mitochondrial Complex I DBI2->Mito_Complex_I Inhibits AMPK AMPK Mito_Complex_I->AMPK Activates ACC ACC AMPK->ACC Phosphorylates (p-ACC ↑) mTOR_Signaling mTOR Signaling AMPK->mTOR_Signaling Inhibits Wnt_Signaling Wnt Signaling AMPK->Wnt_Signaling Inhibits Apoptosis Apoptosis AMPK->Apoptosis Induces P70S6K p-P70S6K mTOR_Signaling->P70S6K S6 p-S6 mTOR_Signaling->S6 Cell_Growth Cell Growth Suppression mTOR_Signaling->Cell_Growth Inhibits Axin2 Axin2 Wnt_Signaling->Axin2 cMyc c-Myc Wnt_Signaling->cMyc Wnt_Signaling->Cell_Growth Inhibits

This compound Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of this compound on cancer cells.

Experimental Workflow:

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Assays start Seed Cancer Cells treatment Treat with this compound (Dose-Response and Time-Course) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot Analysis treatment->western mito Mitochondrial Complex I Activity Assay treatment->mito

Experimental Workflow

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

2. Western Blot Analysis for Signaling Protein Expression

This protocol is for analyzing the effect of this compound on the expression and phosphorylation of key signaling proteins.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-ACC, anti-ACC, anti-p-P70S6K, anti-P70S6K, anti-p-S6, anti-S6, anti-Axin2, anti-c-Myc, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Normalize the protein expression to a loading control like β-actin.

3. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Harvest the treated cells and wash them with ice-cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

4. Mitochondrial Complex I Activity Assay

This protocol provides a general method to assess the inhibitory effect of this compound on mitochondrial complex I.

Materials:

  • Isolated mitochondria from cancer cells treated with this compound

  • Assay buffer (e.g., potassium phosphate buffer)

  • NADH

  • Decylubiquinone (or other suitable electron acceptor)

  • Rotenone (a known complex I inhibitor, as a positive control)

  • Spectrophotometer

Procedure:

  • Isolate mitochondria from treated and untreated cancer cells using a standard differential centrifugation protocol.

  • Measure the protein concentration of the mitochondrial preparations.

  • In a cuvette, add the assay buffer and a standardized amount of mitochondrial protein.

  • Initiate the reaction by adding NADH.

  • Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time.

  • To determine the specific complex I activity, measure the rotenone-sensitive rate by pre-incubating a parallel sample with rotenone before adding NADH.

  • Compare the complex I activity in mitochondria from this compound-treated cells to that of untreated controls.

References

Troubleshooting & Optimization

Troubleshooting DBI-2 insolubility in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBI-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on addressing its solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that functions as an AMP-activated protein kinase (AMPK) activator by targeting the mitochondrial complex I.[1] By inhibiting this complex, this compound disrupts the oxidative phosphorylation (OXPHOS) process, leading to a reduction in mitochondrial ATP generation.[1] This activation of the AMPK signaling pathway subsequently inhibits the mTOR and Wnt signaling pathways.[1]

Q2: What are the primary research applications for this compound?

A2: this compound is primarily investigated for its potential as an anti-cancer agent. Research has shown that it can inhibit the proliferation of colorectal cancer (CRC) cells.[1] For instance, the IC₅₀ of this compound for inhibiting the proliferation of LS174T and HCT116 colorectal cancer cells has been reported as 1.14 µM and 0.53 µM, respectively.[1] In vivo studies have also demonstrated that this compound can inhibit tumor growth in colorectal cancer xenograft mouse models.[1]

Q3: I am observing precipitation of this compound in my cell culture medium. What could be the cause?

A3: Precipitation of hydrophobic small molecules like this compound in aqueous cell culture media is a common issue. This typically occurs when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous medium, causing the compound to exceed its solubility limit and "crash out" of solution. The final concentration of the organic solvent may not be sufficient to maintain solubility.

Q4: How should I store this compound stock solutions?

A4: To ensure the stability and activity of this compound, it is recommended to prepare high-concentration stock solutions in an appropriate organic solvent such as DMSO. These stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. If the compound is light-sensitive, it should be protected from light.

Troubleshooting this compound Insolubility

Initial Solubility and Stock Solution Preparation

Recommended Starting Solvents:

  • Dimethyl sulfoxide (DMSO): This is the most common solvent for preparing stock solutions of hydrophobic small molecules for in vitro assays.

  • Ethanol: Can be an alternative to DMSO, but may have higher cytotoxic potential at similar concentrations in cell culture.

  • Dimethylformamide (DMF): Another strong organic solvent that can be used for initial solubilization.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Calculation: Determine the mass of this compound powder required to achieve a 10 mM concentration in your desired volume of DMSO.

  • Weighing: Accurately weigh the this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Mixing: Vortex the solution thoroughly. If complete dissolution is not achieved, gentle warming in a 37°C water bath or brief sonication can be applied.

  • Inspection: Visually confirm that all solid material has dissolved and the solution is clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.

Troubleshooting Precipitation in Aqueous Media

If you observe precipitation when diluting your this compound stock solution into cell culture media or other aqueous buffers, consider the following troubleshooting steps:

Problem: Precipitate forms immediately upon dilution.

Cause: The compound is rapidly coming out of solution due to the high degree of supersaturation.

Solutions:

  • Optimize Dilution Method: Instead of adding the concentrated stock directly to the full volume of aqueous media, perform a serial dilution. First, create an intermediate dilution in a small volume of serum-free media or PBS, mix gently, and then add this to the final volume of your complete media.

  • Increase Final Solvent Concentration: While aiming to keep the final DMSO concentration low (typically below 0.5% to avoid toxicity), a slight increase might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Utilize Serum: The proteins in fetal bovine serum (FBS) can help to stabilize hydrophobic compounds. If your experimental conditions allow, ensuring the presence of serum in your final culture medium can aid in preventing precipitation.

Problem: The solution is initially clear but becomes cloudy or shows precipitate over time.

Cause: The compound is supersaturated and is slowly precipitating out of the solution, or it may be unstable in the aqueous buffer.

Solutions:

  • Use Freshly Prepared Solutions: Prepare the final working solution of this compound immediately before adding it to your cells or assay.

  • Evaluate Compound Stability: Assess the stability of this compound in your specific buffer system over the time course of your experiment.

Solubility Data for Similar Small Molecules

While specific quantitative data for this compound is not provided by major suppliers, the following table summarizes the solubility of other small molecule inhibitors in common solvents to provide a general reference.

SolventSolubility Range for Similar Small Molecules
DMSO≥ 2.5 - 100 mg/mL
EthanolSparingly soluble to ~5 mg/mL
WaterInsoluble to sparingly soluble

Data compiled from publicly available information on various small molecule inhibitors.

Experimental Protocols

Protocol 2: General Protocol for In Vitro Cell-Based Assays

This protocol provides a general workflow for treating adherent cells with this compound.

  • Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight under standard culture conditions.

  • Preparation of Working Solution:

    • Thaw an aliquot of your this compound stock solution (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations. It is recommended to perform an intermediate dilution step as described in the troubleshooting section.

    • Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%).

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the different concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24 hours, as used in some reported studies).[1]

  • Downstream Analysis: Proceed with your planned endpoint assays, such as cell proliferation assays (e.g., MTT), western blotting for signaling pathway components, or apoptosis assays.

Protocol 3: Preparation of this compound for In Vivo Animal Studies

For in vivo experiments, this compound needs to be formulated in a vehicle that is safe for administration and maintains the compound in a stable suspension or solution. A common formulation for similar compounds is a suspension in a vehicle containing DMSO, PEG300, Tween-80, and saline.

Formulation Vehicle (Example):

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Preparation Steps:

  • Dissolve the required amount of this compound powder in DMSO.

  • Add PEG300 and vortex thoroughly.

  • Add Tween-80 and vortex again.

  • Finally, add the saline and vortex until a homogenous suspension is formed.

Note: This is an example formulation and may require optimization for this compound and your specific experimental model.

Visualizing Workflows and Pathways

Logical Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting this compound insolubility issues.

TroubleshootingWorkflow This compound Solubility Troubleshooting Workflow start Start: this compound Insolubility Observed check_stock Is the stock solution (in DMSO) clear? start->check_stock precip_in_media Does precipitate form upon dilution in aqueous media? check_stock->precip_in_media Yes sonicate_warm Try gentle warming (37°C) or sonication to dissolve stock check_stock->sonicate_warm No optimize_dilution Optimize dilution method: - Use serial dilution - Add stock to small media volume first precip_in_media->optimize_dilution Yes end_soluble Problem Resolved: Proceed with experiment precip_in_media->end_soluble No increase_dmso Increase final DMSO concentration (maintain <0.5% if possible) optimize_dilution->increase_dmso end_insoluble Issue Persists: Consider alternative solvents or formulation strategies optimize_dilution->end_insoluble Still precipitates use_serum Ensure media contains serum (if experimentally permissible) increase_dmso->use_serum fresh_prep Prepare working solutions fresh before each experiment use_serum->fresh_prep fresh_prep->end_soluble sonicate_warm->check_stock DBI2_Signaling_Pathway This compound Signaling Pathway cluster_downstream Downstream Effects DBI2 This compound MitoComplexI Mitochondrial Complex I DBI2->MitoComplexI inhibits OXPHOS OXPHOS MitoComplexI->OXPHOS ATP ATP Production OXPHOS->ATP decreases AMP_ATP_ratio AMP:ATP Ratio ATP->AMP_ATP_ratio increases AMPK AMPK AMP_ATP_ratio->AMPK activates mTOR mTOR Pathway AMPK->mTOR inhibits Wnt Wnt Pathway AMPK->Wnt inhibits CellProliferation Cell Proliferation & Growth mTOR->CellProliferation promotes Wnt->CellProliferation promotes

References

Technical Support Center: Optimizing DBI-2 Concentration for Maximum AMPK Activation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBI-2, a novel and potent activator of AMP-activated protein kinase (AMPK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate AMPK?

This compound is a novel, semi-synthetic isoflavonoid that acts as a potent activator of AMPK.[1] Its mechanism of action involves the inhibition of mitochondrial complex I in the electron transport chain.[1][2] This inhibition disrupts cellular oxidative phosphorylation, leading to a decrease in ATP production and an increase in the AMP:ATP ratio. This shift in cellular energy status is sensed by AMPK, leading to its allosteric activation and phosphorylation at Threonine 172 of the catalytic α-subunit, resulting in its full enzymatic activity.[3]

Q2: What is the recommended concentration range for this compound to activate AMPK?

The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, a concentration of 3 µM has been shown to effectively increase the phosphorylation of AMPK and its downstream target ACC in colorectal cancer cells after 24 hours of treatment.[2][4] For cell proliferation inhibition, the IC50 values have been reported to be in the range of 0.53 µM to 1.14 µM in different colorectal cancer cell lines.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Q3: How long does it take for this compound to activate AMPK?

Based on available data, treatment with 3 µM this compound for 24 hours has been shown to be effective in activating AMPK.[4] However, the activation of AMPK is often a rapid process. It is advisable to perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment duration for your specific research question.

Q4: Can this compound be used in in vivo studies?

Yes, this compound has been used in in vivo studies. In a colorectal cancer xenograft mouse model, this compound was administered at a dose of 40 mg/kg via intraperitoneal (i.p.) injection for 12 days , which resulted in the suppression of tumor growth.[2] As with any in vivo experiment, it is crucial to perform preliminary dose-finding studies to determine the optimal and safe dosage for your specific animal model.

Q5: What are the downstream effects of AMPK activation by this compound?

Activation of AMPK by this compound leads to the phosphorylation of downstream targets that regulate various metabolic pathways. A key downstream target is Acetyl-CoA Carboxylase (ACC), which is phosphorylated and inactivated by AMPK, leading to the inhibition of fatty acid synthesis and promotion of fatty acid oxidation.[4] Furthermore, AMPK activation by this compound can inhibit the mTOR and Wnt signaling pathways, which are critical for cell growth and proliferation.[2][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low AMPK activation (no increase in p-AMPK) Suboptimal this compound concentration: The concentration of this compound may be too low for the specific cell type.Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 10 µM).
Insufficient treatment time: The incubation time with this compound may be too short.Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal treatment duration.
Poor cell health: Cells may be unhealthy or stressed, affecting their responsiveness.Ensure cells are healthy, in the logarithmic growth phase, and not overly confluent before treatment.
Reagent quality: The this compound compound may have degraded.Use a fresh stock of this compound and store it properly according to the manufacturer's instructions.
High background in Western blot for p-AMPK Antibody issues: The primary or secondary antibody may be non-specific or used at too high a concentration.Optimize antibody concentrations and ensure the use of a highly specific p-AMPK (Thr172) antibody. Include appropriate controls.
Insufficient washing: Inadequate washing steps can lead to high background.Increase the number and duration of washing steps with TBST.
Inconsistent results between experiments Variability in cell culture: Differences in cell passage number, confluency, or serum concentration can affect results.Standardize cell culture conditions, including passage number, seeding density, and media composition.
Inaccurate pipetting: Errors in pipetting can lead to variations in this compound concentration.Calibrate pipettes regularly and use proper pipetting techniques.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound on AMPK Activation and Cell Proliferation

Cell LineTreatmentOutcomeResultReference
LS174T (Colorectal Cancer)3 µM this compound for 24hAMPK ActivationIncreased p-AMPK and p-ACC levels[4]
LS174T (Colorectal Cancer)Dose-responseCell Proliferation InhibitionIC50 = 1.14 µM[2]
HCT116 (Colorectal Cancer)Dose-responseCell Proliferation InhibitionIC50 = 0.53 µM[2]

Table 2: In Vivo Efficacy of this compound

Animal ModelTreatment RegimenOutcomeResultReference
Colorectal Cancer Xenograft Mouse Model40 mg/kg this compound (i.p.) for 12 daysTumor GrowthSuppression of tumor growth[2]

Experimental Protocols

Protocol 1: Western Blot Analysis of AMPK Activation in Cultured Cells

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density to reach 70-80% confluency on the day of treatment.
  • Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 3, 5, 10 µM) or vehicle control (DMSO) for the desired time (e.g., 24 hours).

2. Cell Lysis:

  • Wash cells twice with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Incubate on ice for 30 minutes, vortexing every 10 minutes.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
  • Separate proteins on a 10% SDS-polyacrylamide gel.
  • Transfer proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Strip the membrane and re-probe for total AMPKα as a loading control.

Visualizations

DBI2_AMPK_Pathway DBI2 This compound Mito Mitochondrial Complex I DBI2->Mito Inhibits ATP ATP Production Mito->ATP Decreases AMP_ATP Increased AMP:ATP Ratio ATP->AMP_ATP AMPK AMPK AMP_ATP->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation ACC ACC pAMPK->ACC Phosphorylates FAO Fatty Acid Oxidation pAMPK->FAO Promotes mTOR mTOR Signaling pAMPK->mTOR Inhibits Wnt Wnt Signaling pAMPK->Wnt Inhibits pACC p-ACC (Inactive) ACC->pACC FAS Fatty Acid Synthesis pACC->FAS Inhibits

Caption: this compound signaling pathway for AMPK activation.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer (PVDF) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody (p-AMPK) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Primary_Ab->Secondary_Ab Detection 9. ECL Detection Secondary_Ab->Detection

Caption: Experimental workflow for Western blot analysis.

References

Common challenges in working with DBI-2 in the lab

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBI-2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their laboratory experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule activator of AMP-activated protein kinase (AMPK). It functions by targeting and inhibiting mitochondrial complex I, which disrupts oxidative phosphorylation and reduces ATP generation. This increase in the AMP:ATP ratio leads to the activation of AMPK.

Q2: What are the known downstream effects of this compound-mediated AMPK activation?

A2: Activated AMPK, in turn, inhibits the mTOR and Wnt signaling pathways. This is evidenced by decreased phosphorylation of key mTOR pathway proteins like p70S6K and S6, and reduced expression of Wnt target genes such as Axin2 and c-Myc.

Q3: In which research areas is this compound most commonly used?

A3: this compound is primarily utilized in cancer research, with a particular focus on colorectal cancer (CRC). Its ability to inhibit the proliferation of cancer cells makes it a compound of interest for studying cancer metabolism and developing potential therapeutic strategies.

Q4: What are the recommended storage conditions for this compound powder and stock solutions?

A4: For long-term storage, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.

Troubleshooting Guide

Q5: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I resolve this?

A5: This is a common issue with hydrophobic compounds. Here are several strategies to improve solubility:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%, and for some sensitive primary cells, below 0.1%. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution of the stock in your cell culture medium. Add the this compound/DMSO stock to a smaller volume of medium first, mix well, and then bring it up to the final volume.

  • Vortexing/Sonication: After dilution, vortex the solution gently or use a sonication bath for a short period to aid in dissolution.

  • Warming: Gently warming the cell culture medium to 37°C before adding the this compound/DMSO stock can sometimes improve solubility.

Q6: My experimental results with this compound are inconsistent. What are the potential causes and how can I improve reproducibility?

A6: Inconsistent results can stem from several factors:

  • Compound Stability: The stability of this compound in your specific cell culture medium over the course of your experiment can affect its potency. It is recommended to prepare fresh dilutions of this compound for each experiment from a frozen stock. The stability of small molecules in media can be influenced by components like serum, light, and temperature.

  • Cell Passage Number and Health: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.

  • Assay Conditions: Variations in cell seeding density, incubation times, and reagent preparation can all contribute to variability. Standardize these parameters across all experiments.

Q7: I am not observing the expected activation of AMPK (increased p-AMPK) in my Western blot after this compound treatment. What could be wrong?

A7: Several factors could contribute to this issue:

  • Suboptimal Concentration or Incubation Time: The concentration of this compound and the treatment duration may not be optimal for your specific cell line. Perform a dose-response and time-course experiment to determine the optimal conditions.

  • Lysate Preparation: It is crucial to use lysis buffers containing phosphatase inhibitors to preserve the phosphorylation status of AMPK. Keep samples on ice throughout the lysis procedure.

  • Antibody Quality: Ensure that the primary antibody against phospho-AMPK is specific and used at the recommended dilution. The choice of blocking buffer (e.g., BSA instead of milk for some phospho-antibodies) can also impact signal detection.

  • Protein Loading: Ensure equal protein loading across all lanes of your gel by performing a protein quantification assay (e.g., BCA or Bradford).

Q8: Are there any known off-target effects of this compound?

A8: While specific off-target effects of this compound are not extensively documented, it is important to consider that it belongs to the class of AMPK activators that act indirectly by inhibiting mitochondrial function. This mechanism can potentially lead to broader metabolic changes that are not solely mediated by AMPK. When interpreting results, it is advisable to consider potential AMPK-independent effects.

Quantitative Data

Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines

| Cell Line |

Technical Support Center: Improving the Stability of DBI-2 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBI-2, a potent AMPK activator. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the stability of this compound in solution during in vitro experiments. By providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols, we aim to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule AMPK activator that targets the mitochondrial complex I. By disrupting the oxidative phosphorylation (OXPHOS) process, it reduces ATP generation, leading to the activation of AMP-activated protein kinase (AMPK). Activated AMPK, in turn, inhibits the mTOR and Wnt signaling pathways, which are crucial for cell growth and proliferation.[1] This mechanism makes this compound a subject of interest in research, particularly in areas like cancer biology.

Q2: I'm observing precipitation of this compound in my aqueous buffer. What could be the cause?

Precipitation of small molecules like this compound in aqueous solutions is a common issue, often stemming from its low aqueous solubility. This compound belongs to the isoflavonoid class of compounds, which are known for their generally poor water solubility. The issue can be exacerbated by factors such as:

  • Suboptimal pH: The pH of your buffer can significantly impact the ionization state and, consequently, the solubility of this compound.

  • High Concentration: Exceeding the solubility limit of this compound in your specific buffer system will lead to precipitation.

  • Improper Dissolution: If the initial stock solution in an organic solvent is not properly prepared or is added too quickly to the aqueous buffer, it can cause the compound to crash out of solution.

  • Temperature Effects: Changes in temperature during your experiment can affect solubility.

Q3: How can I improve the solubility of this compound in my experimental setup?

Improving the solubility of this compound is critical for obtaining accurate and reproducible experimental data. Here are several strategies you can employ:

  • Optimize pH: Conduct a pH-solubility profile to determine the pH at which this compound exhibits the highest solubility.

  • Use a Co-solvent: For in vitro assays, it is common practice to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be diluted into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid off-target effects on your cells or proteins.

  • Incorporate Solubilizing Agents: Consider the addition of excipients such as cyclodextrins, which can form inclusion complexes with poorly soluble compounds and enhance their aqueous solubility.

  • Particle Size Reduction: While more applicable to formulation development, techniques like sonication of the solution can sometimes help in dissolving small amounts of precipitate for immediate use in an experiment.

Q4: What are the best practices for preparing and storing this compound stock solutions?

Proper preparation and storage of stock solutions are crucial for maintaining the integrity of this compound.

  • Solvent Selection: Use a high-purity, anhydrous grade of an appropriate organic solvent, such as DMSO, to prepare your stock solution.

  • Concentration: Prepare a concentrated stock solution (e.g., 10 mM or higher) to minimize the volume of organic solvent introduced into your aqueous experimental medium.

  • Storage Conditions: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect the solution from light.

  • Verification: Before use, visually inspect the thawed aliquot for any signs of precipitation. If precipitation is observed, gentle warming and vortexing may be necessary to redissolve the compound.

Troubleshooting Guide

This guide provides solutions to specific issues you might encounter when working with this compound in solution.

Problem Possible Cause(s) Troubleshooting Steps
Precipitation upon dilution into aqueous buffer - Exceeded solubility limit.- Rapid addition of stock solution.- pH of the buffer is not optimal.- Decrease the final concentration of this compound.- Add the stock solution dropwise while vortexing the buffer.- Test a range of buffer pH values to find the optimal one for solubility.
Inconsistent results between experiments - Degradation of this compound in stock solution.- Instability of this compound in the experimental buffer over time.- Prepare fresh stock solutions from solid material.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Perform a time-course experiment to assess the stability of this compound in your assay medium at the experimental temperature.
Low or no biological activity observed - this compound has degraded.- Inaccurate concentration of the stock solution.- The compound is not sufficiently dissolved in the assay medium.- Verify the purity and concentration of your stock solution using HPLC.- Ensure complete dissolution of this compound in the final experimental solution.- Include positive controls for AMPK activation to validate the assay.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the stability and solubility of this compound.

Protocol 1: Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Add an excess amount of this compound powder to a glass vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually confirm the presence of undissolved solid.

  • Centrifuge the suspension to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method.

Protocol 2: Assessment of Stability in Solution using HPLC

Objective: To evaluate the stability of this compound in a specific solvent or buffer over time and under different temperature conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Experimental buffer

  • HPLC vials

  • Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC system with a UV detector

Procedure:

  • Prepare a solution of this compound in the experimental buffer at the desired final concentration by diluting the stock solution.

  • Aliquot the solution into several HPLC vials.

  • Immediately analyze one aliquot (T=0) using HPLC to determine the initial concentration and purity.

  • Store the remaining vials at the different temperatures to be tested.

  • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition.

  • Analyze the samples by HPLC to determine the concentration of this compound and detect the appearance of any degradation products.

  • Plot the percentage of this compound remaining versus time for each temperature to determine the degradation kinetics.

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects. This compound inhibits mitochondrial complex I, leading to a decrease in the ATP/AMP ratio. This activates AMPK, which in turn inhibits the mTOR and Wnt signaling pathways.

DBI2_Mechanism_of_Action cluster_cell Cell DBI2 This compound Mito Mitochondrial Complex I DBI2->Mito Inhibits ATP_AMP ↑ AMP/ATP Ratio Mito->ATP_AMP Leads to AMPK AMPK ATP_AMP->AMPK Activates mTOR mTOR Signaling AMPK->mTOR Inhibits Wnt Wnt Signaling AMPK->Wnt Inhibits CellGrowth ↓ Cell Growth & Proliferation mTOR->CellGrowth Wnt->CellGrowth Stability_Workflow start Start prep_solution Prepare this compound Solution in Test Buffer start->prep_solution aliquot Aliquot into Vials prep_solution->aliquot initial_analysis T=0 Analysis (HPLC) (Concentration, Purity) aliquot->initial_analysis storage Store at Different Temperatures (e.g., 4°C, 25°C, 37°C) aliquot->storage data_analysis Data Analysis: Plot % Remaining vs. Time initial_analysis->data_analysis time_points Analyze at Predetermined Time Points (HPLC) storage->time_points time_points->data_analysis end End data_analysis->end

References

Technical Support Center: Achieving Consistent Results with DBI-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBI-2, a potent AMP-activated protein kinase (AMPK) activator and mitochondrial complex I inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot common issues to ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a diaminobutoxy-substituted isoflavonoid. Its primary mechanism of action is the activation of AMPK, a key regulator of cellular energy homeostasis. This compound achieves this by inhibiting mitochondrial complex I of the electron transport chain, which leads to an increase in the cellular AMP/ATP ratio, subsequently activating AMPK. Activated AMPK then modulates downstream signaling pathways, including the inhibition of mTOR and Wnt signaling.[1]

Q2: In which cell lines has this compound been shown to be effective?

This compound has been shown to inhibit the proliferation of colorectal cancer (CRC) cells, including LS174T and HCT116 cell lines.[1]

Q3: What are the typical concentrations of this compound used in in vitro experiments?

The effective concentration of this compound can vary depending on the cell line and the duration of the treatment. For inhibition of proliferation in colorectal cancer cells, the IC50 values have been reported to be 1.14 µM for LS174T cells and 0.53 µM for HCT116 cells.[1] For signaling pathway analysis via Western blot, a concentration of 3 µM for 24 hours has been used.[1]

Q4: Is there any available data on in vivo use of this compound?

Yes, in a colorectal cancer xenograft mouse model using RAG1−/− γc− mice injected with LS174T cells, this compound administered at 40 mg/kg via intraperitoneal injection for 12 days was shown to suppress tumor growth.

Troubleshooting Guides

Issue 1: Inconsistent AMPK Activation (Phospho-AMPK Levels)

  • Potential Cause: Cell confluence and metabolic state can significantly impact baseline AMPK activity.

    • Solution: Ensure consistent cell seeding density and harvest cells at the same level of confluence for all experiments. Standardize the time between media changes before starting the experiment.

  • Potential Cause: Reagent instability. This compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles.

    • Solution: Aliquot this compound stock solutions and store them protected from light at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture media for each experiment.

  • Potential Cause: Issues with antibody performance in Western blotting.

    • Solution: Use a validated antibody for phospho-AMPK (Thr172). Ensure the use of appropriate blocking buffers (e.g., 5% BSA in TBST) as milk can sometimes interfere with phospho-antibody detection. Always include a total AMPK antibody as a loading control.

Issue 2: High Variability in Cell Viability/Proliferation Assays

  • Potential Cause: Uneven cell seeding or edge effects in multi-well plates.

    • Solution: Ensure a single-cell suspension before seeding. After seeding, let the plate rest at room temperature for 15-20 minutes to allow for even cell distribution. To avoid edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media.

  • Potential Cause: Solvent toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Solution: Ensure the final concentration of the solvent in the culture media is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% v/v). Include a vehicle control (media with the same concentration of solvent as the highest this compound concentration) in your experimental setup.

Issue 3: Unexpected Results in Seahorse (Mitochondrial Stress Test) Assays

  • Potential Cause: Incorrect cell seeding density. Too few cells will result in a low signal, while too many cells can lead to rapid media acidification and altered metabolic activity.

    • Solution: Perform an initial optimization experiment to determine the optimal cell seeding density for your specific cell line in the Seahorse microplate.

  • Potential Cause: Sub-optimal concentrations of mitochondrial inhibitors. The optimal concentrations of oligomycin, FCCP, and rotenone/antimycin A can be cell-type dependent.

    • Solution: Titrate each inhibitor to determine the optimal concentration for your cell line that achieves the desired effect without causing excessive toxicity.

  • Potential Cause: this compound is a complex I inhibitor, which can alter the expected response to other inhibitors.

    • Solution: When testing this compound in a Seahorse assay, it is expected to reduce the basal oxygen consumption rate (OCR). The addition of succinate, a complex II substrate, can rescue the OCR inhibited by this compound, confirming its action on complex I.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines

Cell LineAssayMetricValue
LS174TProliferationIC501.14 µM
HCT116ProliferationIC500.53 µM

Table 2: In Vivo Efficacy of this compound

Animal ModelCell LineTreatmentOutcome
RAG1−/− γc− miceLS174T Xenograft40 mg/kg this compound (i.p.) for 12 daysTumor growth suppression

Experimental Protocols

Protocol 1: Western Blot Analysis of AMPK Pathway Activation by this compound

  • Cell Seeding and Treatment:

    • Seed colorectal cancer cells (e.g., LS174T) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with vehicle control (e.g., DMSO) or this compound (e.g., 3 µM) in fresh culture medium for 24 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors per well.

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel according to the manufacturer's instructions.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize the phospho-AMPK signal to the total AMPK signal.

Protocol 2: Seahorse XF Cell Mito Stress Test to Confirm this compound as a Complex I Inhibitor

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at the empirically determined optimal density. Allow cells to adhere overnight.

  • Assay Preparation:

    • Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.

    • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Loading:

    • Load the injector ports of the hydrated sensor cartridge with the compounds to be tested. To confirm Complex I inhibition by this compound, a suggested experimental design is:

      • Port A: this compound or Rotenone (positive control)

      • Port B: Succinate

      • Port C: Antimycin A

  • Seahorse Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibration plate with the cell plate and start the assay.

    • The assay will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the compounds.

  • Data Analysis:

    • Analyze the OCR data. Inhibition of OCR after the injection of this compound or rotenone, followed by a rescue of OCR upon succinate injection, is indicative of specific Complex I inhibition.

Mandatory Visualizations

DBI2_Signaling_Pathway DBI2 This compound Mito_Complex_I Mitochondrial Complex I DBI2->Mito_Complex_I AMP_ATP_Ratio ↑ AMP/ATP Ratio Mito_Complex_I->AMP_ATP_Ratio AMPK AMPK (Activated) AMP_ATP_Ratio->AMPK mTOR mTOR Signaling (Inhibited) AMPK->mTOR Wnt Wnt Signaling (Inhibited) AMPK->Wnt Cell_Growth ↓ Cell Proliferation & Growth mTOR->Cell_Growth Wnt->Cell_Growth

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture 1. Cell Culture (e.g., LS174T, HCT116) DBI2_Treatment 2. This compound Treatment (Vehicle vs. This compound) Cell_Culture->DBI2_Treatment Proliferation_Assay 3a. Proliferation Assay (e.g., MTT, IncuCyte) DBI2_Treatment->Proliferation_Assay Western_Blot 3b. Western Blot (p-AMPK, Total AMPK) DBI2_Treatment->Western_Blot Seahorse_Assay 3c. Seahorse Assay (Mito Stress Test) DBI2_Treatment->Seahorse_Assay Data_Analysis_vitro 4. Data Analysis (IC50, Protein Levels, OCR) Proliferation_Assay->Data_Analysis_vitro Western_Blot->Data_Analysis_vitro Seahorse_Assay->Data_Analysis_vitro Xenograft_Model 1. Xenograft Model (e.g., CRC cells in mice) DBI2_Admin 2. This compound Administration (e.g., 40 mg/kg i.p.) Xenograft_Model->DBI2_Admin Tumor_Monitoring 3. Tumor Growth Monitoring DBI2_Admin->Tumor_Monitoring Data_Analysis_vivo 4. Data Analysis (Tumor Volume) Tumor_Monitoring->Data_Analysis_vivo

Caption: General experimental workflow for this compound.

References

Technical Support Center: Interpreting Unexpected Results in DBI-2 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving the AMP-activated protein kinase (AMPK) activator, DBI-2.

Troubleshooting Guides

Issue 1: Unexpected Cell Viability or Proliferation Results

Q1: We observed increased cell viability/proliferation at certain concentrations of this compound, which is contrary to its expected anti-proliferative effect. Why is this happening?

A1: This paradoxical effect can be multifactorial. Here are some potential explanations and troubleshooting steps:

  • Context-Dependent AMPK Signaling: AMPK activation can be cytoprotective under certain stress conditions. By promoting metabolic adaptation, this compound might enhance cell survival in nutrient-deprived or hypoxic microenvironments.

  • Off-Target Effects: While this compound is known to target mitochondrial complex I, it may have other off-target effects that could promote proliferation. It is crucial to validate findings with other complex I inhibitors.

  • Assay Interference: Some cell viability assays, like the MTT assay, rely on mitochondrial reductase activity. Since this compound directly inhibits mitochondrial function, it can interfere with the assay readout, leading to an underestimation of cytotoxicity.

Troubleshooting Workflow for Unexpected Cytotoxicity

A Unexpected Cell Viability Result B Verify Compound Integrity (Purity, Solubility) A->B C Use Orthogonal Viability Assays (e.g., LDH release, CellTiter-Glo®) A->C G Consider Context-Dependent Effects (Nutrient/Oxygen levels) A->G D Assess Apoptosis vs. Necrosis (Caspase-3/7 Assay) C->D E Investigate Mitochondrial Toxicity (Seahorse Assay, TMRE) C->E F Evaluate Off-Target Effects (Kinase Profiling) E->F

Caption: Troubleshooting workflow for unexpected cytotoxicity results.

Recommended Actions:

  • Confirm Compound Integrity: Ensure the purity and stability of your this compound stock.

  • Use Orthogonal Assays: Employ multiple viability assays that measure different cellular parameters (e.g., membrane integrity, ATP levels) to confirm the observed effect.

  • Investigate Off-Target Effects: If possible, perform a kinase profiling assay to identify potential off-target kinases that might be involved in pro-proliferative signaling.

Assay TypePrinciplePotential Interference by this compound
MTT/XTT Measures mitochondrial reductase activity.High: Direct inhibition of mitochondrial complex I can lead to inaccurate readings.[1]
LDH Release Measures membrane integrity by detecting lactate dehydrogenase in the medium.Low: Less likely to be directly affected by mitochondrial inhibition.
CellTiter-Glo® Quantifies ATP levels as an indicator of viable cells.Moderate: ATP levels will be affected, but this is a direct downstream effect of this compound's mechanism of action.
Crystal Violet Stains DNA of adherent cells, providing a measure of cell number.Low: Not directly dependent on metabolic activity.
Issue 2: Inconsistent or Paradoxical AMPK Activation

Q2: We are seeing either no change or a decrease in p-AMPK levels after this compound treatment in our Western blots, or the activation is not correlating with downstream effects. What could be the cause?

A2: Interpreting AMPK activation can be complex. Here are some factors to consider:

  • High Background in Western Blots: Phospho-AMPK antibodies can sometimes produce high background, especially in tissue lysates, making it difficult to quantify changes accurately.

  • Transient Activation: AMPK activation can be transient. The timing of your endpoint measurement is critical.

  • AMPK-Independent Effects: this compound, like other mitochondrial inhibitors, can have effects that are independent of AMPK activation.[2]

Troubleshooting Workflow for Western Blot Issues

A Inconsistent p-AMPK Signal B Optimize Western Blot Protocol (Blocking, Antibody Concentration) A->B C Perform Time-Course Experiment A->C E Assess Downstream AMPK Targets (p-ACC) A->E D Include Positive & Negative Controls (e.g., AICAR, Compound C) C->D F Investigate AMPK-Independent Mechanisms E->F

Caption: Troubleshooting workflow for inconsistent p-AMPK results.

Recommended Actions:

  • Optimize Western Blotting: Increase blocking time, titrate your primary antibody, and use fresh buffers to reduce background.[3][4][5][6][7]

  • Time-Course Analysis: Perform a time-course experiment to capture the peak of AMPK activation.

  • Analyze Downstream Targets: Assess the phosphorylation of a known AMPK substrate, such as Acetyl-CoA Carboxylase (ACC), to confirm pathway activation.[8]

Issue 3: Unexpected Seahorse Assay Results

Q3: In our Seahorse XF Mito Stress Test, after injecting this compound, we see a drop in the Oxygen Consumption Rate (OCR), but subsequent addition of FCCP does not rescue OCR. What does this mean?

A3: This is the expected result for a mitochondrial complex I inhibitor like this compound. Here's the interpretation:

  • This compound inhibits the electron transport chain (ETC) at complex I. This reduces the overall OCR.

  • FCCP is an uncoupling agent that dissipates the proton gradient across the inner mitochondrial membrane, allowing the ETC to function at its maximal rate, provided there are substrates and a functional ETC.

  • Since this compound is blocking the ETC upstream of where FCCP acts, FCCP cannot rescue the OCR because the flow of electrons is already halted.[9]

Interpreting Seahorse Data with a Complex I Inhibitor

A Seahorse Assay with this compound B This compound Injection: OCR Decreases A->B C FCCP Injection: No Rescue of OCR B->C D Interpretation: This compound is a Complex I or III Inhibitor C->D E Succinate Rescue Experiment D->E F Succinate Rescues OCR E->F G Conclusion: This compound is a Complex I Inhibitor F->G DBI2 This compound Mito Mitochondrial Complex I DBI2->Mito Inhibits AMPK AMPK Mito->AMPK Activates MetabolicStress Metabolic Stress Mito->MetabolicStress mTOR mTOR Pathway AMPK->mTOR Inhibits Wnt Wnt Pathway AMPK->Wnt Inhibits MetabolicStress->Wnt May Activate

References

Optimizing DBI-2 Treatment: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times with DBI-2 treatment. The information is presented in a clear question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an AMP-activated protein kinase (AMPK) activator that targets mitochondrial complex I. By inhibiting complex I, this compound disrupts oxidative phosphorylation, leading to a decrease in cellular ATP levels. This energy deficit activates AMPK, a central regulator of cellular energy homeostasis. Activated AMPK, in turn, inhibits anabolic pathways like the mTOR and Wnt signaling pathways to conserve energy.

Q2: What is a standard incubation time and concentration for this compound treatment?

A2: A commonly used starting point for this compound treatment in colorectal cancer cell lines is a concentration of 3 µmol/L for 24 hours. This condition has been shown to effectively activate AMPK and inhibit both mTOR and Wnt signaling pathways. However, the optimal incubation time and concentration are highly dependent on the cell type and the specific experimental endpoint. It is recommended to perform a time-course and dose-response experiment for each new cell line and assay.

Q3: How quickly can I expect to see an effect from this compound treatment?

A3: The activation of AMPK by small molecule activators can be a rapid process. For instance, the AMPK activator AICAR has been shown to induce AMPK phosphorylation within 15 minutes of treatment in C2C12 myotubes, with downstream effects on protein synthesis observed between 15 and 60 minutes.[1] While a specific time-course for this compound has not been detailed in the available literature, it is plausible that direct target engagement and initial signaling events occur within a similar timeframe. However, downstream effects on pathways like mTOR and Wnt, and ultimate cellular outcomes such as apoptosis, may require longer incubation periods.

Troubleshooting Guide

Issue 1: No or weak activation of AMPK is observed.

Possible Cause 1: Incubation time is too short.

  • Recommendation: While initial AMPK phosphorylation can be rapid, downstream signaling and measurable changes may take longer to become apparent. It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific cell line and experimental conditions.

    • Suggested Time Points: 15 min, 30 min, 1 hr, 4 hr, 8 hr, 12 hr, 24 hr.

Possible Cause 2: this compound concentration is not optimal.

  • Recommendation: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to identify the optimal concentration for your cells.

    • Suggested Concentration Range: 0.1 µM to 10 µM.

Possible Cause 3: Issues with Western blot protocol.

  • Recommendation: Ensure that your Western blot protocol is optimized for detecting phosphorylated proteins. This includes using appropriate phosphatase inhibitors in your lysis buffer and optimizing antibody concentrations and incubation times. For primary antibodies, a common starting point is a 1-2 hour incubation at room temperature or an overnight incubation at 4°C.

Issue 2: Inconsistent results between experiments.

Possible Cause 1: Cell passage number and confluency.

  • Recommendation: Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment.

Possible Cause 2: Instability of this compound in cell culture medium.

Issue 3: Unexpected or off-target effects are observed.

Possible Cause 1: Prolonged incubation time.

  • Recommendation: Extended exposure to any drug can lead to secondary effects or cellular stress responses that are independent of the primary mechanism of action. If you observe unexpected phenotypes with long incubation times (e.g., > 48-72 hours), consider whether a shorter treatment duration is sufficient to achieve the desired primary effect. A time-course experiment monitoring both the desired effect and the unexpected phenotype can help to identify an optimal treatment window.

Possible Cause 2: Cell line-specific responses.

  • Recommendation: The cellular response to this compound can be context-dependent. The genetic and metabolic background of your cell line can influence its sensitivity and the signaling pathways that are affected. It is crucial to validate the effects of this compound in each cell line used.

Experimental Protocols

Protocol 1: Time-Course Analysis of AMPK Activation by Western Blot
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.

  • This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 3 µmol/L) for various durations (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 8 hr, 12 hr, 24 hr).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blot:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (a downstream target of AMPK), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • This compound Treatment: The following day, treat the cells with a range of this compound concentrations for different incubation times (e.g., 24 hr, 48 hr, 72 hr).

  • Assay: At the end of each incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells for each concentration and time point.

Data Presentation

Table 1: Troubleshooting Guide for Optimizing this compound Incubation Time

Issue Possible Cause Recommendation
No/Weak AMPK ActivationShort incubation timePerform a time-course experiment (15 min - 24 hr).
Suboptimal concentrationConduct a dose-response experiment (0.1 µM - 10 µM).
Inefficient Western blotOptimize lysis buffer and antibody incubation times.
Inconsistent ResultsVariable cell conditionsUse consistent cell passage and confluency.
This compound instabilityReplenish media for incubations > 24-48 hr.
Unexpected EffectsProlonged incubationUse the shortest effective incubation time.
Cell-specific responsesValidate effects in each cell line.

Visualizations

DBI2_Signaling_Pathway DBI2 This compound Mito Mitochondrial Complex I DBI2->Mito inhibits ATP ATP levels Mito->ATP decreases AMPK AMPK ATP->AMPK activates mTOR mTOR Signaling AMPK->mTOR inhibits Wnt Wnt Signaling AMPK->Wnt inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes Wnt->CellGrowth promotes

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_0 Optimization cluster_1 Analysis DoseResponse Dose-Response Experiment WesternBlot Western Blot (p-AMPK, etc.) DoseResponse->WesternBlot ViabilityAssay Cell Viability Assay DoseResponse->ViabilityAssay TimeCourse Time-Course Experiment TimeCourse->WesternBlot TimeCourse->ViabilityAssay

References

Technical Support Center: Overcoming Resistance to DBI-2 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with DBI-2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel small molecule that functions as an activator of AMP-activated protein kinase (AMPK) and an inhibitor of mitochondrial complex I (OXPHOS). This dual mechanism disrupts cellular energy homeostasis by reducing ATP production from oxidative phosphorylation and activating the AMPK signaling pathway. The activation of AMPK can lead to the inhibition of anabolic pathways like the mTOR and Wnt signaling pathways, ultimately suppressing cancer cell proliferation.

Q2: In which cancer cell lines has this compound shown efficacy?

This compound has demonstrated efficacy in inhibiting the proliferation of colorectal cancer (CRC) cell lines. For instance, the IC50 of this compound has been reported to be 1.14 µM in LS174T cells and 0.53 µM in HCT116 cells. Its effectiveness in other cancer types is an area of ongoing research.

Q3: What are the potential mechanisms of resistance to this compound?

While specific resistance mechanisms to this compound are still under investigation, based on its mechanism of action, resistance in cancer cell lines could potentially arise from:

  • Metabolic Reprogramming: Upregulation of alternative energy-producing pathways, such as glycolysis, to compensate for the inhibition of mitochondrial respiration.

  • Alterations in the AMPK Signaling Pathway: Mutations or altered expression of components of the AMPK pathway that prevent its activation by this compound or bypass its downstream effects.

  • Modifications of Mitochondrial Complex I: Genetic mutations or post-translational modifications in the subunits of mitochondrial complex I that reduce the binding affinity of this compound.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell, reducing its intracellular concentration.

  • Enhanced Antioxidant Capacity: Increased production of antioxidants to counteract the reactive oxygen species (ROS) that may be generated due to mitochondrial complex I inhibition.

Q4: How can I overcome resistance to this compound in my cancer cell lines?

Several strategies can be employed to overcome resistance to this compound:

  • Combination Therapy: Combining this compound with drugs that target complementary pathways can be highly effective. A notable example is the synergistic effect observed when this compound is combined with a GLUT1 inhibitor like BAY-876. This combination simultaneously targets both oxidative phosphorylation and glycolysis, the two major energy sources for cancer cells.

  • Targeting Bypass Pathways: If a specific resistance mechanism is identified, such as the upregulation of a particular signaling pathway, inhibitors of that pathway can be used in conjunction with this compound.

  • Modulating the Tumor Microenvironment: In in-vivo studies, dietary interventions like a ketogenic diet may enhance the therapeutic efficacy of this compound by mimicking the effects of GLUT1 inhibition.

Troubleshooting Guides

Issue 1: Reduced or Loss of this compound Efficacy in Long-Term Cultures
  • Possible Cause: Development of acquired resistance in the cancer cell line.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in the suspected resistant cells to the parental cell line. A significant increase in the IC50 value indicates resistance.

    • Investigate Mechanism:

      • Metabolic Shift: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). A decrease in OCR and a compensatory increase in ECAR would suggest a shift towards glycolysis.

      • Signaling Pathway Alterations: Perform Western blot analysis to examine the phosphorylation status of key proteins in the AMPK, mTOR, and Wnt pathways (e.g., p-AMPK, p-ACC, p-P70S6K, p-S6, Axin2, c-Myc).

    • Implement Counter-Strategies:

      • Introduce a GLUT1 inhibitor (e.g., BAY-876) in combination with this compound to dually target metabolism.

      • If alterations in signaling pathways are observed, consider adding inhibitors for the reactivated pathways.

Issue 2: High Variability in Cell Viability Assays with this compound
  • Possible Causes: Inconsistent cell seeding, edge effects in the microplate, or issues with the reagent.

  • Troubleshooting Steps:

    • Optimize Seeding: Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.

    • Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile media or PBS to create a humidity barrier.

    • Reagent Quality Control: Ensure the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

    • Assay Controls: Include appropriate vehicle controls (e.g., DMSO) and positive controls for cell death.

Issue 3: Unexpected or Off-Target Effects Observed with this compound Treatment
  • Possible Causes: Cell line-specific responses, or the concentration of this compound used is too high, leading to toxicity through mechanisms other than its primary targets.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a detailed dose-response analysis to identify the optimal concentration range where the desired on-target effects are observed without significant off-target toxicity.

    • Mechanism Confirmation: Use molecular tools to confirm the engagement of the intended targets. For example, verify the inhibition of mitochondrial complex I activity and the activation of AMPK.

    • Cell Line Characterization: Be aware that the genetic and metabolic background of different cancer cell lines can influence their response to this compound. Characterize the baseline metabolic profile (glycolytic vs. oxidative) of your cell line.

Data Presentation

Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
LS174TColorectal Carcinoma1.14
HCT116Colorectal Carcinoma0.53

Table 2: Synergistic Effects of this compound and BAY-876 Combination Therapy

Cell LineTreatmentEffect on Proliferation
LS174TThis compound (3 µM)Inhibition
BAY-876 (1 µM)Inhibition
This compound (3 µM) + BAY-876 (1 µM)Enhanced Synergistic Inhibition
HCT116This compound (3 µM)Inhibition
BAY-876 (1 µM)Inhibition
This compound (3 µM) + BAY-876 (1 µM)Enhanced Synergistic Inhibition

Table 3: Expected Changes in Key Signaling Proteins upon this compound Treatment and Resistance

ProteinExpected Change with this compound TreatmentPotential Change in Resistant Cells
p-AMPKIncreasedNo change or decreased
p-ACCIncreasedNo change or decreased
p-P70S6KDecreasedNo change or increased
p-S6DecreasedNo change or increased
Axin2DecreasedNo change or increased
c-MycDecreasedNo change or increased

Experimental Protocols

Protocol 1: Developing a this compound Resistant Cancer Cell Line

This protocol describes a general method for generating a drug-resistant cell line through gradual dose escalation. This process can take several months.

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of this compound for the parental cancer cell line.

  • Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Gradual Dose Escalation:

    • Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound by 1.5 to 2-fold.

    • Monitor cell viability and morphology. If significant cell death occurs, reduce the concentration to the previous level and allow more time for adaptation.

    • Repeat this stepwise increase in concentration until the cells are able to proliferate in a concentration of this compound that is significantly higher than the initial IC50.

  • Characterization of Resistant Cells:

    • Confirm the level of resistance by determining the new IC50 value. The fold change in resistance is calculated as (IC50 of resistant cells) / (IC50 of parental cells).

    • Freeze stocks of the resistant cell line at different stages of resistance development.

    • Perform molecular and functional assays to investigate the mechanisms of resistance.

Protocol 2: Western Blot for Key Signaling Proteins
  • Cell Lysis:

    • Treat cells with this compound and/or other compounds for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AMPK, AMPK, p-ACC, ACC, p-P70S6K, P70S6K, p-S6, S6, Axin2, c-Myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Mandatory Visualizations

DBI2_Mechanism_of_Action DBI2 This compound Mito_Complex_I Mitochondrial Complex I DBI2->Mito_Complex_I Inhibits AMPK AMPK DBI2->AMPK Activates OXPHOS Oxidative Phosphorylation Mito_Complex_I->OXPHOS Component of ATP ATP Production OXPHOS->ATP Reduces Proliferation Cell Proliferation ATP->Proliferation Required for mTOR_Pathway mTOR Pathway AMPK->mTOR_Pathway Inhibits Wnt_Pathway Wnt Pathway AMPK->Wnt_Pathway Inhibits mTOR_Pathway->Proliferation Promotes Wnt_Pathway->Proliferation Promotes Overcoming_Resistance_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Potential Solutions Reduced_Efficacy Reduced this compound Efficacy Confirm_Resistance Confirm Resistance (IC50 Shift) Reduced_Efficacy->Confirm_Resistance Metabolic_Analysis Metabolic Analysis (Seahorse: OCR/ECAR) Confirm_Resistance->Metabolic_Analysis Signaling_Analysis Signaling Pathway Analysis (Western Blot) Confirm_Resistance->Signaling_Analysis Combination_Therapy Combination Therapy (e.g., + GLUT1 Inhibitor) Metabolic_Analysis->Combination_Therapy If Glycolysis Upregulated Target_Bypass Target Bypass Pathways Signaling_Analysis->Target_Bypass If Bypass Pathway Activated AMPK_Signaling_Pathway DBI2 This compound Mito_Inhibition Mitochondrial Inhibition DBI2->Mito_Inhibition AMP_ATP_Ratio Increased AMP/ATP Ratio Mito_Inhibition->AMP_ATP_Ratio LKB1 LKB1 AMP_ATP_Ratio->LKB1 AMPK AMPK LKB1->AMPK Activates ACC ACC AMPK->ACC Inhibits TSC2 TSC2 AMPK->TSC2 Activates Fatty_Acid_Synth Fatty Acid Synthesis ACC->Fatty_Acid_Synth Inhibits Rheb Rheb TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates Protein_Synth Protein Synthesis & Cell Growth mTORC1->Protein_Synth Promotes

Validation & Comparative

Validating the In Vivo Anti-Tumor Efficacy of DBI-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-tumor effects of DBI-2, a novel AMP-activated protein kinase (AMPK) activator, against other therapeutic agents in colorectal cancer (CRC). The data presented is compiled from various preclinical studies to offer a comparative perspective on the efficacy of these compounds.

Comparative Efficacy of Anti-Tumor Agents in Colorectal Cancer Xenograft Models

The following table summarizes the in vivo anti-tumor efficacy of this compound and other relevant compounds in mouse xenograft models of colorectal cancer. It is important to note that these results are from separate studies and direct head-to-head comparisons may not be available.

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI) / EffectCitation
This compound Colorectal Cancer Xenograft40 mg/kg; ip; for 12 daysSuppressed tumor growth[1]
Metformin Colorectal Cancer PDX150 mg/kg; oral; for 24 days>50% tumor growth inhibition[2][3]
Metformin + 5-FU Colorectal Cancer PDXMetformin (150 mg/kg) + 5-FU (25 mg/kg)85% growth inhibition[2][3]
5-Fluorouracil (5-FU) HCT116 XenograftNot specified38.81% tumor suppression[4]
5-FU + SM-1 HCT116 XenograftNot specified70.42% tumor suppression[4]
Oxaliplatin HT29 Xenograft6.7 mg/kg; iv; once/week for 28 daysSignificant decrease in tumor growth[5]
Cetuximab WiDR Xenograft (High EGFR)Not specified35% tumor growth inhibition[6]
Cetuximab SW480 Xenograft (High EGFR)Not specified35% tumor growth inhibition[6]
Cetuximab + NK cells LOVO Xenograft (High EGFR)Not specifiedGreatest tumor inhibition effect compared to NK cells alone[7]

Mechanism of Action: this compound Signaling Pathway

This compound exerts its anti-tumor effects by activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK by this compound leads to the inhibition of two key pro-tumorigenic signaling pathways: mTOR and Wnt.

DBI2_Signaling_Pathway This compound Signaling Pathway cluster_input Input cluster_cellular_effects Cellular Effects DBI2 This compound Mito Mitochondrial Complex I DBI2->Mito Inhibits AMPK AMPK Mito->AMPK Activates mTOR mTOR Pathway AMPK->mTOR Inhibits Wnt Wnt Pathway AMPK->Wnt Inhibits Proliferation Tumor Cell Proliferation mTOR->Proliferation Promotes Wnt->Proliferation Promotes

Caption: this compound activates AMPK by inhibiting mitochondrial complex I, leading to the suppression of mTOR and Wnt signaling and subsequent inhibition of tumor cell proliferation.

Experimental Protocols

Colorectal Cancer Xenograft Mouse Model

A detailed protocol for establishing and evaluating the anti-tumor activity of a novel compound in a colorectal cancer xenograft model is outlined below. This protocol is a synthesis of methodologies reported in the cited literature.[8][9][10][11][12]

1. Cell Culture and Preparation:

  • Human colorectal cancer cell lines (e.g., HCT116, HT29, SW620) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are grown to 80-90% confluency, harvested by trypsinization, washed with phosphate-buffered saline (PBS), and resuspended in a suitable medium (e.g., PBS or serum-free medium) at a concentration of 5 x 10^6 to 1 x 10^7 cells per 50-100 µL.[9] Cell viability should be confirmed before injection.

2. Animal Handling and Tumor Implantation:

  • Immunocompromised mice (e.g., athymic nude mice, NOD/SCID) aged 6-8 weeks are used.

  • Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).[12]

  • The cell suspension is injected subcutaneously into the flank of each mouse.[8][9]

  • For orthotopic models, a surgical procedure is performed to inject the cells into the cecal wall.[9][12]

3. Tumor Growth Monitoring and Treatment:

  • Tumor growth is monitored by measuring tumor volume with calipers 2-3 times per week. Tumor volume is calculated using the formula: (length × width²) / 2.[10]

  • When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.

  • The investigational compound (e.g., this compound) and comparator drugs are administered according to the specified dosing regimen (e.g., intraperitoneal, oral gavage, intravenous).[2][5][7] The control group receives the vehicle.

4. Efficacy Evaluation and Endpoint:

  • Tumor volumes and body weights are recorded throughout the study.

  • The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, immunohistochemistry, Western blotting).[2]

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo anti-tumor efficacy study.

Experimental_Workflow In Vivo Anti-Tumor Efficacy Study Workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis Cell_Culture Cell Culture & Harvesting Tumor_Implantation Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Drug Administration Randomization->Treatment Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint Study Endpoint Data_Collection->Endpoint Tissue_Harvesting Tumor & Tissue Harvesting Endpoint->Tissue_Harvesting Analysis Ex Vivo Analysis (IHC, Western Blot) Tissue_Harvesting->Analysis

Caption: A typical workflow for conducting an in vivo study to evaluate the anti-tumor efficacy of a compound.

References

A Comparative Guide to the Efficacy of DBI-2 and Other AMPK Activators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the novel AMP-activated protein kinase (AMPK) activator, DBI-2, with other well-established AMPK activators. The information presented is supported by experimental data to aid in the selection of appropriate compounds for research and drug development purposes.

Data Presentation: Quantitative Comparison of AMPK Activator Efficacy

The following table summarizes the quantitative data for this compound and other AMPK activators. Efficacy is presented as the half-maximal effective concentration (EC50) for direct activators or the concentration at which significant cellular AMPK activation or a primary upstream event is observed for indirect activators.

CompoundTypeMechanism of ActionEfficacy (EC50/Effective Concentration)Cell/Assay System
This compound IndirectMitochondrial Complex I InhibitorIC50 (Proliferation): 0.53 µM (HCT116 cells), 1.14 µM (LS174T cells)[1]Human colorectal cancer cells
A-769662 DirectAllosteric activator, inhibits dephosphorylation of Thr172EC50: 0.8 µM[2][3]Cell-free (partially purified rat liver AMPK)
C2 DirectAllosteric activator (AMP mimetic)EC50: 10-30 nMCell-free assays
MT 63-78 DirectAllosteric activatorEC50: 25 µM[3][4]LNCaP and PC3 prostate cancer cells
Metformin IndirectMitochondrial Complex I Inhibitor50 µM (7 hours) for significant activation[5]Primary rat hepatocytes
Phenformin IndirectMitochondrial Complex I Inhibitor0.2 mM (36 min) for AMPK activity elevation[6]Isolated perfused rat hearts
AICAR IndirectConverted to ZMP (AMP mimetic)0.5 mM (time-dependent)[7]3T3-L1 adipocytes
Salicylate DirectAllosteric activator, inhibits dephosphorylation of Thr172A0.5: 1.0 ± 0.2 mM[8]Cell-free assays
Berberine IndirectMitochondrial Complex I Inhibitor2.5 µM (20 hours) for AMPK activation[9]HCT-116 cells

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.

Cell-Based AMPK Activation Assay (Western Blotting for Phospho-AMPK)

This is a common method to assess the activation state of AMPK in cells following treatment with a compound.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HCT116, HepG2, or primary hepatocytes) in appropriate culture medium and allow them to adhere overnight.

    • The following day, replace the medium with fresh medium containing the desired concentration of the AMPK activator (e.g., this compound, Metformin, Berberine) or vehicle control (e.g., DMSO).

    • Incubate the cells for the specified duration (e.g., 4, 7, or 24 hours).

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

    • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of AMPKα at Threonine 172 (p-AMPKα Thr172) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.

Cell-Free AMPK Kinase Activity Assay

This assay directly measures the enzymatic activity of purified or immunoprecipitated AMPK in the presence of an activator.

  • AMPK Source:

    • Partially purified AMPK from tissue lysates (e.g., rat liver).

    • Immunoprecipitated AMPK from cell lysates using an anti-AMPKα antibody.

    • Recombinant AMPK protein.

  • Kinase Reaction:

    • Prepare a reaction mixture containing a kinase assay buffer (e.g., HEPES buffer, MgCl2, DTT), a synthetic peptide substrate for AMPK (e.g., SAMS peptide), and [γ-³²P]ATP.

    • Add the AMPK preparation to the reaction mixture.

    • Add the direct AMPK activator (e.g., A-769662, C2) at various concentrations or a vehicle control.

    • Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

  • Detection of Substrate Phosphorylation:

    • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the amount of incorporated ³²P into the SAMS peptide using a scintillation counter.

    • Calculate the specific activity of AMPK (e.g., in pmol/min/mg).

Mitochondrial Complex I Activity Assay (for indirect activators)

This assay is used to determine the inhibitory effect of compounds like this compound, metformin, and berberine on mitochondrial respiration.

  • Cell Culture and Treatment:

    • Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.

    • Treat the cells with the inhibitor for the desired time.

  • Seahorse XF Analyzer Protocol:

    • The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in real-time.

    • A standard mitochondrial stress test protocol involves the sequential injection of:

      • Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

      • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

      • Rotenone & Antimycin A: Complex I and Complex III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

    • To specifically test for Complex I inhibition by a compound like this compound, the protocol can be modified. For example, after measuring basal respiration, inject this compound followed by substrates for Complex II (e.g., succinate) to see if respiration can be rescued.

Mandatory Visualizations

Signaling Pathways

cluster_indirect Indirect Activation cluster_direct Direct Activation cluster_downstream Downstream Effects Mitochondrial Stress Mitochondrial Stress AMP/ATP Ratio AMP/ATP Ratio Mitochondrial Stress->AMP/ATP Ratio increases This compound This compound This compound->Mitochondrial Stress Metformin Metformin Metformin->Mitochondrial Stress Phenformin Phenformin Phenformin->Mitochondrial Stress Berberine Berberine Berberine->Mitochondrial Stress LKB1 LKB1 AMP/ATP Ratio->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates (Thr172) A-769662 A-769662 A-769662->AMPK allosterically activates C2 C2 C2->AMPK allosterically activates (AMP mimetic) MT 63-78 MT 63-78 MT 63-78->AMPK allosterically activates Salicylate Salicylate Salicylate->AMPK allosterically activates Anabolic Pathways Anabolic Pathways AMPK->Anabolic Pathways inhibits Catabolic Pathways Catabolic Pathways AMPK->Catabolic Pathways activates mTORC1 mTORC1 ACC ACC Glucose Uptake Glucose Uptake Fatty Acid Oxidation Fatty Acid Oxidation

Caption: Mechanisms of direct and indirect AMPK activation and downstream effects.

Experimental Workflow

cluster_workflow Workflow for Assessing AMPK Activator Efficacy start Start cell_culture Cell Culture & Treatment (e.g., HCT116, HepG2) start->cell_culture protein_extraction Protein Lysate Preparation cell_culture->protein_extraction mitochondrial_assay Mitochondrial Respiration Assay (e.g., Seahorse) cell_culture->mitochondrial_assay Indirect Mechanism western_blot Western Blot for p-AMPK/Total AMPK protein_extraction->western_blot Cellular Activation kinase_assay In vitro Kinase Assay protein_extraction->kinase_assay Direct Activity data_analysis Data Analysis & Efficacy Determination (EC50/IC50) western_blot->data_analysis kinase_assay->data_analysis mitochondrial_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating the efficacy of AMPK activators.

Logical Relationships

cluster_comparison Comparative Logic for AMPK Activators cluster_dbi2_props This compound Properties cluster_other_props Other Activator Properties This compound This compound DBI2_Type Indirect This compound->DBI2_Type DBI2_Mech Mitochondrial Complex I Inhibition This compound->DBI2_Mech DBI2_Efficacy Cellular Potency (IC50) This compound->DBI2_Efficacy Other_Activators Other AMPK Activators (Direct & Indirect) Other_Type Direct or Indirect Other_Activators->Other_Type Other_Mech Varied Mechanisms Other_Activators->Other_Mech Other_Efficacy Enzymatic Potency (EC50) or Cellular Potency Other_Activators->Other_Efficacy

Caption: Logical relationship comparing this compound to other AMPK activators.

References

Unveiling the Action of DBI-2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the novel AMPK activator, DBI-2, reveals its potent anti-cancer activity through a multi-pronged mechanism involving the inhibition of mitochondrial complex I and subsequent suppression of mTOR and Wnt signaling pathways. This guide provides a comprehensive comparison of this compound with other relevant compounds, supported by experimental data and detailed protocols to aid researchers in the fields of oncology and drug discovery.

Abstract

This compound is an emerging small molecule that has demonstrated significant potential in the context of cancer therapeutics, particularly for colorectal cancer (CRC). Its mechanism of action centers on the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation is achieved through the targeting of mitochondrial complex I, a critical component of the electron transport chain. The resulting disruption of cellular metabolism leads to the downstream inhibition of two major pro-survival signaling pathways: mTOR and Wnt. This guide cross-validates the mechanism of this compound by comparing its performance with a panel of alternative compounds that target various nodes within these pathways. Quantitative data on the efficacy of these compounds, detailed experimental protocols for key assays, and visual representations of the underlying biological processes are provided to offer a comprehensive resource for the scientific community.

Comparative Performance of this compound and Alternative Compounds

The anti-proliferative efficacy of this compound has been evaluated in colorectal cancer cell lines and compared with other compounds targeting related pathways. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below.

CompoundTarget/MechanismCell LineIC50 (µM)Reference
This compound AMPK Activator (via Mitochondrial Complex I) LS174T 1.14 [1][2]
HCT116 0.53 [1][2]
Metformin Mitochondrial Complex I InhibitorHCT1162.9 (72h)[1]
HCT1162.5 (48h)[2]
LS51340 (72h)[3]
IACS-010759 Mitochondrial Complex I InhibitorH4600.0014[4]
IWP-2 Wnt Signaling Inhibitor (Porcupine Inhibitor)HT294.67[5]
SW6201.90[5]
PNU-74654 Wnt Signaling Inhibitor (β-catenin/TCF4 Interaction)Not SpecifiedNot Specified
Resveratrol AMPK ActivatorHCT11650
Caco-2130
BAY-876 GLUT1 InhibitorLS174T & HCT1160.1 - 0.2
WZB117 GLUT1 InhibitorA549~10

Mechanism of Action of this compound: A Multi-Target Approach

This compound exerts its anti-cancer effects through a cascading mechanism that begins with the inhibition of mitochondrial complex I. This initial action disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the AMP/ATP ratio. This shift in cellular energy balance is sensed by AMPK, which becomes activated.

Activated AMPK, in turn, phosphorylates and inhibits key components of the mTOR signaling pathway, a central regulator of cell growth and proliferation. Simultaneously, AMPK activation leads to the suppression of the Wnt/β-catenin signaling pathway, which is crucial for cancer cell self-renewal and propagation. The synergistic inhibition of these two critical pathways ultimately results in the suppression of tumor growth.[1][6]

DBI2_Mechanism DBI2 This compound Mito Mitochondrial Complex I DBI2->Mito Inhibits AMPK AMPK Mito->AMPK Activates mTOR mTOR Signaling AMPK->mTOR Inhibits Wnt Wnt Signaling AMPK->Wnt Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Wnt->Proliferation Promotes

This compound Mechanism of Action

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Colorectal cancer cell lines (e.g., HCT116, LS174T)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (this compound and alternatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)

This assay measures the oxygen consumption rate (OCR) to assess the impact of compounds on mitochondrial function.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Test compounds (e.g., this compound, metformin, IACS-010759)

  • Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Replace the growth medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator for 1 hour.

  • Load the sensor cartridge with the test compound and mitochondrial inhibitors.

  • Run the Seahorse XF Cell Mito Stress Test protocol on the Seahorse XF Analyzer.

  • Analyze the OCR data to determine parameters of mitochondrial respiration, such as basal respiration, ATP production, and maximal respiration.

Seahorse_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Cells Hydrate Hydrate Sensor Cartridge Equilibrate Equilibrate Cells in Assay Medium Seed->Equilibrate Load Load Compounds & Inhibitors Hydrate->Load Equilibrate->Load Run Run Seahorse Analyzer Load->Run Analyze Analyze OCR Data Run->Analyze

Seahorse XF Assay Workflow

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation status of key proteins in the AMPK, mTOR, and Wnt signaling pathways.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-β-catenin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system and analyze the band intensities.

Wnt Signaling Reporter Assay (TCF/LEF Luciferase Assay)

This assay quantifies the activity of the Wnt/β-catenin signaling pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

  • Renilla luciferase control plasmid

  • Transfection reagent

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect cells with the TCF/LEF reporter plasmid and the Renilla control plasmid.

  • After 24 hours, treat the cells with the test compounds (e.g., this compound, IWP-2, PNU-74654).

  • After the desired treatment time, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Wnt_Reporter_Assay Transfect Co-transfect Cells with Reporter & Control Plasmids Treat Treat with Test Compounds Transfect->Treat Lyse Lyse Cells Treat->Lyse Measure Measure Luciferase Activity Lyse->Measure Normalize Normalize Data Measure->Normalize

Wnt Reporter Assay Workflow

Conclusion

This compound represents a promising anti-cancer agent with a well-defined mechanism of action that involves the dual inhibition of the mTOR and Wnt signaling pathways through the activation of AMPK via mitochondrial complex I inhibition. The comparative data presented in this guide demonstrates its potent efficacy in colorectal cancer cell lines. The detailed experimental protocols and visual aids provided herein are intended to facilitate further research into this compound and other compounds targeting these critical cancer-related pathways, ultimately contributing to the development of novel and effective cancer therapies.

References

A Comparative Analysis of DBI-2 and Metformin on Cancer Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of two mitochondrial complex I inhibitors, DBI-2 and the widely-used diabetes drug metformin, and their respective impacts on cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the anti-cancer potential of these compounds.

Executive Summary

Both this compound and metformin exert their anti-cancer effects primarily through the inhibition of mitochondrial respiratory chain complex I. This action leads to a decrease in cellular ATP production and subsequent activation of the AMP-activated protein kinase (AMPK) signaling pathway. Activation of AMPK, a crucial cellular energy sensor, triggers a cascade of downstream effects that collectively inhibit cancer cell proliferation, growth, and survival. Key among these are the suppression of the mTOR and Wnt signaling pathways, both of which are critical for tumor progression.

While their core mechanism is similar, available data indicates that this compound is a significantly more potent anti-cancer agent than metformin, exhibiting efficacy at micromolar concentrations, whereas metformin typically requires millimolar concentrations to achieve a similar effect in vitro.

Data Presentation: Quantitative Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and metformin in various cancer cell lines, demonstrating their differential potency.

CompoundCancer TypeCell LineIC50 ValueIncubation TimeCitation(s)
This compound Colorectal CancerLS174T1.14 µMNot Specified[1]
This compound Colorectal CancerHCT1160.53 µMNot Specified[1]
Metformin Colorectal CancerHCT1168 mM24 hours[2]
Metformin Colorectal CancerHCT1163.2 mM48 hours[2]
Metformin Colorectal CancerHCT1162.9 mM72 hours[2]
Metformin Colorectal CancerSW620~1.4 mMNot Specified[2]
Metformin Breast Cancer (HER2+)MDA-MB-45351.3 mMNot Specified[3]
Metformin Breast Cancer (TNBC)MDA-MB-23151.4 mMNot Specified[3]
Metformin Breast Cancer (HER2+)JIMT-1 (unsorted)8 ± 2 mM5 days[4]
Metformin Breast Cancer (HER2+)JIMT-1 (CD44+/CD24-/low)1 ± 0.2 mM5 days[4]
Metformin Lung Cancer (NSCLC)A549~2.5-5 mM96 hours[5]
Metformin Lung Cancer (NSCLC)CL 1-0~2.5-5 mM96 hours[5]
Metformin Lung Cancer (NSCLC)PC14PE6/AS2~2.5-5 mM96 hours[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and metformin, as well as a typical experimental workflow for their analysis.

G cluster_0 Mitochondrion cluster_1 Cytoplasm Complex I Complex I AMPK AMPK Complex I->AMPK activates This compound This compound This compound->Complex I inhibits Metformin Metformin Metformin->Complex I inhibits mTOR mTOR AMPK->mTOR inhibits Wnt Signaling Wnt Signaling AMPK->Wnt Signaling inhibits Protein Synthesis Protein Synthesis mTOR->Protein Synthesis promotes Gene Transcription Gene Transcription Wnt Signaling->Gene Transcription promotes Cell Proliferation Cell Proliferation Protein Synthesis->Cell Proliferation Gene Transcription->Cell Proliferation G Start Start Cancer Cell Culture Cancer Cell Culture Start->Cancer Cell Culture Treatment Treatment Cancer Cell Culture->Treatment Cell Viability Assay Cell Viability Assay Treatment->Cell Viability Assay MTT/Crystal Violet Western Blot Western Blot Treatment->Western Blot AMPK, mTOR, Wnt proteins Data Analysis Data Analysis Cell Viability Assay->Data Analysis Western Blot->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

References

Unveiling DBI-2: A Comparative Analysis of a Novel Cell Proliferation Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel AMP-activated protein kinase (AMPK) activator, DBI-2, has demonstrated significant inhibitory effects on the proliferation of colorectal cancer (CRC) cells in recent studies. This guide provides a comprehensive comparison of this compound with other known metabolic inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of its performance, supported by experimental data and protocols.

This compound functions by targeting mitochondrial complex I, a key component of the electron transport chain. This action disrupts oxidative phosphorylation (OXPHOS), leading to reduced ATP generation. The subsequent activation of AMPK triggers a cascade of downstream signaling events, including the inhibition of the mTOR and Wnt pathways, which are crucial for cell growth and proliferation[1].

Comparative Efficacy of Metabolic Inhibitors on Cell Proliferation

The inhibitory potential of this compound has been quantified against colorectal cancer cell lines and is presented here in comparison to other inhibitors targeting cellular metabolism, such as the mitochondrial complex I inhibitors Metformin and Rotenone.

InhibitorTargetCell LineIC50 ValueCitation(s)
This compound Mitochondrial Complex I / AMPK ActivatorHCT1160.53 µM[1][2]
LS174T1.14 µM[1][2]
Metformin Mitochondrial Complex IHCT1162.9 mM - 8 mM (time-dependent)[2][3]
SW620~1.4 mM[2]
Rotenone Mitochondrial Complex IHCT116Not specified, but active[4]
SW480 / SW620Cytotoxicity observed at 10 µM[5]

Note: IC50 values for Metformin can vary significantly based on the duration of treatment and glucose conditions in the culture media[2][3][6].

Deciphering the Mechanism: Signaling Pathways and Experimental Workflow

This compound exerts its anti-proliferative effects by modulating key signaling pathways that govern cell metabolism and growth. The diagrams below illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating such inhibitors.

DBI2_Mechanism_of_Action DBI2 This compound Mito Mitochondrial Complex I DBI2->Mito inhibits OXPHOS OXPHOS Mito->OXPHOS ATP ATP OXPHOS->ATP decreases AMPK AMPK ATP->AMPK activates mTOR mTOR Signaling AMPK->mTOR inhibits Wnt Wnt Signaling AMPK->Wnt inhibits Proliferation Cell Proliferation mTOR->Proliferation Wnt->Proliferation

This compound Mechanism of Action.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Mechanism of Action Cell_Culture 1. Cell Culture (e.g., HCT116, LS174T) Treatment 2. Treatment with Inhibitor (this compound, Metformin, etc.) Cell_Culture->Treatment Proliferation_Assay 3. Cell Proliferation Assay (MTT / Clonogenic) Treatment->Proliferation_Assay Protein_Extraction 5. Protein Extraction Treatment->Protein_Extraction Data_Analysis 4. Data Analysis (Calculate IC50) Proliferation_Assay->Data_Analysis Western_Blot 6. Western Blot Analysis (p-AMPK, p-mTOR, etc.) Protein_Extraction->Western_Blot Pathway_Analysis 7. Signaling Pathway Analysis Western_Blot->Pathway_Analysis

General Experimental Workflow.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.

Cell Proliferation Assay (MTT Method)

This protocol is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, LS174T) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment[7].

  • Compound Treatment: Prepare serial dilutions of this compound and comparative inhibitors in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only)[7].

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2[2].

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Leave the plate at room temperature in the dark for at least 2 hours.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only). Express the results as a percentage of the vehicle control. Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell proliferation, using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Signaling Pathway Components

This protocol outlines the steps to analyze changes in protein expression and phosphorylation states within the AMPK, mTOR, and Wnt signaling pathways.

  • Cell Lysis: Culture and treat cells with the inhibitors as described above. After treatment, wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) lysis buffer containing protease and phosphatase inhibitors[8][9].

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading[9].

  • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis[8].

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane[8][9].

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-AMPK, total AMPK, phospho-mTOR, total mTOR, Axin2, c-Myc, and a loading control like GAPDH or β-actin)[8][10].

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein levels to determine the activation state of the signaling pathways[11].

This guide provides a foundational comparison of this compound against other metabolic inhibitors. The potent and specific activity of this compound in colorectal cancer cell lines, coupled with its defined mechanism of action, positions it as a promising candidate for further investigation in cancer therapy.

References

Unveiling the Metabolic Machinery: A Comparative Guide to DBI-2 and its Alternatives in Cellular Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate role of cellular metabolism, the small molecule DBI-2 has emerged as a potent modulator. This guide provides a comprehensive comparison of this compound with established metabolic regulators—Rotenone, Metformin, and AICAR—supported by experimental data and detailed protocols to facilitate the replication of key experiments.

This compound is a novel small molecule that functions as an activator of AMP-activated protein kinase (AMPK) by targeting and inhibiting mitochondrial complex I.[1][2][3][4] This dual mechanism of action positions it as a significant tool for studying metabolic pathways, particularly in the context of cancer metabolism where both energy sensing and mitochondrial function are critical. Its efficacy has been notably demonstrated in colorectal cancer (CRC) cells.[1][2][4]

Performance Comparison: this compound vs. Alternatives

To provide a clear perspective on the efficacy of this compound, this section compares its performance against three well-known metabolic modulators:

  • Rotenone: A classic mitochondrial complex I inhibitor, widely used to study the effects of mitochondrial dysfunction.[5][6][7][8]

  • Metformin: A widely prescribed anti-diabetic drug that also inhibits mitochondrial complex I and activates AMPK.[9][10][11][12][13]

  • AICAR (Acadesine): A cell-permeable adenosine analog that pharmacologically activates AMPK.[14][15][16][17][18]

The following tables summarize key quantitative data from studies on colorectal cancer cell lines, offering a comparative overview of these compounds.

Table 1: Inhibition of Cancer Cell Proliferation (IC50 Values)
CompoundCell LineIC50 (µM)Duration of Treatment
This compound LS174T1.14Not Specified
This compound HCT1160.53Not Specified
Rotenone HCT116~8.85Not Specified
Rotenone SW480>2048 hours
Rotenone SW620>2048 hours
Metformin HCT1162.9 - 34.472 hours / 24 hours
Metformin SW6201.4Not Specified
AICAR PC3 (Prostate)~100024 hours

Note: IC50 values can vary significantly based on experimental conditions such as cell density, media composition, and assay type. The data presented here is for comparative purposes.

Table 2: Effects on Mitochondrial Respiration and AMPK Signaling
CompoundEffect on Oxygen Consumption Rate (OCR)Effect on AMPK Pathway
This compound Inhibition of mitochondrial complex I-driven OCR.[3]Increases phosphorylation of AMPK and its downstream target ACC.[2]
Rotenone Potent and specific inhibitor of complex I, leading to a significant decrease in OCR.[7][19]Indirectly activates AMPK due to increased AMP/ATP ratio.
Metformin Inhibits mitochondrial complex I, leading to a decrease in OCR.[17]Activates AMPK, leading to increased phosphorylation of AMPK and ACC.[20]
AICAR Can lead to an increase in mitochondrial oxygen consumption in the long term through biogenesis.[15]Directly activates AMPK, leading to increased phosphorylation of AMPK and ACC.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

DBI2_Signaling_Pathway cluster_mito Mitochondrion DBI2 This compound Mito_Complex_I Mitochondrial Complex I DBI2->Mito_Complex_I Inhibits ATP_Production ATP Production AMP_ATP_Ratio Increased AMP/ATP Ratio AMPK AMPK AMP_ATP_Ratio->AMPK pAMPK p-AMPK (Activated) AMPK->pAMPK Phosphorylation ACC ACC pAMPK->ACC Phosphorylates mTOR_Signaling mTOR Signaling pAMPK->mTOR_Signaling Inhibits Wnt_Signaling Wnt Signaling pAMPK->Wnt_Signaling Inhibits pACC p-ACC (Inactivated) Cell_Growth Cell Growth and Proliferation mTOR_Signaling->Cell_Growth Wnt_Signaling->Cell_Growth

This compound Signaling Pathway

Seahorse_Mito_Stress_Test cluster_workflow Seahorse XF Cell Mito Stress Test Workflow Start Seed Cells in XF Microplate Equilibrate Equilibrate Cells in XF Assay Medium Start->Equilibrate Basal_OCR Measure Basal Oxygen Consumption Rate (OCR) Equilibrate->Basal_OCR Inject_DBI2 Inject this compound or Alternative Compound Basal_OCR->Inject_DBI2 Measure_Post_Injection_OCR Measure OCR Inject_DBI2->Measure_Post_Injection_OCR Inject_Oligomycin Inject Oligomycin (Complex V Inhibitor) Measure_Post_Injection_OCR->Inject_Oligomycin Measure_Oligo_OCR Measure ATP-linked Respiration Inject_Oligomycin->Measure_Oligo_OCR Inject_FCCP Inject FCCP (Uncoupler) Measure_Oligo_OCR->Inject_FCCP Measure_FCCP_OCR Measure Maximal Respiration Inject_FCCP->Measure_FCCP_OCR Inject_Rot_AA Inject Rotenone/Antimycin A (Complex I/III Inhibitors) Measure_FCCP_OCR->Inject_Rot_AA Measure_Non_Mito_OCR Measure Non-Mitochondrial Respiration Inject_Rot_AA->Measure_Non_Mito_OCR Analyze Analyze Data Measure_Non_Mito_OCR->Analyze

Seahorse XF Mito Stress Test Workflow

Experimental Protocols

Seahorse XF Cell Mito Stress Test for Assessing Mitochondrial Respiration

This protocol is adapted for a Seahorse XFe96 or similar instrument to measure the oxygen consumption rate (OCR) and determine the impact of this compound and its alternatives on mitochondrial function.[2][3][12][21][22]

Materials:

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound, Rotenone, Metformin, or AICAR

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Cells of interest (e.g., HCT116, LS174T)

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight in a standard CO2 incubator.

  • Sensor Cartridge Hydration:

    • Hydrate the Seahorse XF sensor cartridge overnight in a 37°C non-CO2 incubator by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.

  • Assay Preparation:

    • On the day of the assay, remove the cell culture medium and replace it with pre-warmed Seahorse XF assay medium.

    • Incubate the cell plate in a 37°C non-CO2 incubator for at least 1 hour to allow the cells to equilibrate.

    • Prepare stock solutions of this compound and alternative compounds, as well as the Mito Stress Test reagents (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium at the desired final concentrations.

    • Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Operation:

    • Calibrate the instrument with the sensor cartridge.

    • Replace the calibrant plate with the cell plate.

    • Initiate the assay protocol, which will measure basal OCR before sequentially injecting the test compound, Oligomycin, FCCP, and Rotenone/Antimycin A, with OCR measurements taken after each injection.

  • Data Analysis:

    • Normalize the OCR data to cell number or protein concentration.

    • Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Western Blotting for AMPK and ACC Phosphorylation

This protocol details the detection of phosphorylated AMPK (p-AMPK) and its downstream target, acetyl-CoA carboxylase (p-ACC), as indicators of AMPK pathway activation.[2][20][23][24][25]

Materials:

  • Cell culture plates

  • This compound, Metformin, or AICAR

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-AMPK (Thr172), anti-AMPK, anti-p-ACC (Ser79), anti-ACC, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in culture plates and treat with this compound or alternative compounds for the desired time.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.

    • Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

References

A Comparative Guide to Mitochondrial Complex I Inhibitors: DBI-2 Versus Established Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DBI-2, a novel mitochondrial complex I inhibitor, with established inhibitors: rotenone, piericidin A, and metformin. The information is curated to assist researchers in selecting the appropriate tool compound for their studies in metabolic research, oncology, and neurodegenerative diseases.

Introduction to Mitochondrial Complex I Inhibition

Mitochondrial complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme of the electron transport chain (ETC). It plays a crucial role in cellular energy production by oxidizing NADH and transferring electrons to ubiquinone, a process coupled with the pumping of protons across the inner mitochondrial membrane. This contributes to the proton motive force that drives ATP synthesis. Inhibition of complex I disrupts cellular respiration, leading to decreased ATP production and increased production of reactive oxygen species (ROS), which can trigger various cellular signaling pathways, including those involved in apoptosis. Consequently, complex I has emerged as a significant therapeutic target for various diseases, including cancer and neurodegenerative disorders.

Comparative Analysis of Inhibitors

This section provides a detailed comparison of this compound, rotenone, piericidin A, and metformin, focusing on their mechanism of action, potency, and known off-target effects.

Performance and Potency

The inhibitory potency of these compounds against mitochondrial complex I varies significantly, which is a critical factor in their experimental application. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

InhibitorTargetIC50Cell Proliferation IC50Key Characteristics
This compound Mitochondrial Complex I / AMPK activatorNot available in searched literature0.53 µM (HCT116 cells) 1.14 µM (LS174T cells)Activates AMPK and inhibits mTOR and Wnt pathways. Disrupts oxidative phosphorylation and reduces ATP generation.
Rotenone Mitochondrial Complex I~10-20 nM (enzymatic assay)Varies by cell linePotent and specific inhibitor. Widely used as a tool compound to model Parkinson's disease.
Piericidin A Mitochondrial Complex I~10-50 nM (enzymatic assay)Varies by cell lineStructurally similar to ubiquinone. Potent inhibitor.
Metformin Mitochondrial Complex IMillimolar range (in isolated mitochondria)Micromolar to millimolar range, cell-dependentWidely used antidiabetic drug. Less potent direct inhibitor of complex I compared to rotenone and piericidin A.
Mechanism of Action

While all four compounds inhibit complex I, their precise binding sites and downstream effects can differ.

  • This compound : Identified as an AMPK activator that targets mitochondrial complex I. Its inhibitory action on complex I leads to a disruption of the oxidative phosphorylation process and a reduction in ATP generation. This energy stress activates AMPK, which in turn inhibits anabolic pathways like mTOR and Wnt signaling, contributing to its anti-proliferative effects in cancer cells.

  • Rotenone : A classic, high-affinity inhibitor of complex I. It binds to the ubiquinone binding pocket, preventing the transfer of electrons from the iron-sulfur clusters to ubiquinone.

  • Piericidin A : Another potent inhibitor that competes with ubiquinone for its binding site on complex I. Its mechanism is very similar to that of rotenone.

  • Metformin : While it inhibits complex I, its binding site and mechanism are thought to be distinct from rotenone and piericidin A. It is a weaker, non-competitive inhibitor, and its effects in cells are often observed at lower concentrations than what is required for direct inhibition in isolated mitochondria, suggesting a more complex mechanism of action in a cellular context.

Selectivity and Off-Target Effects

The specificity of a compound for its intended target is crucial for minimizing confounding experimental results and potential toxicity.

  • This compound : There is limited publicly available information on the selectivity profile and off-target effects of this compound. Seahorse assay results suggest it does not act as a mitochondrial uncoupler or an inhibitor of complex V. Further studies are needed to characterize its broader selectivity against other mitochondrial complexes and other cellular targets.

  • Rotenone : Generally considered a specific inhibitor of complex I. However, at higher concentrations, it can have other cellular effects. Its use in vivo to model Parkinson's disease highlights its neurotoxic potential.

  • Piericidin A : Also a relatively specific complex I inhibitor, but like rotenone, high concentrations may lead to off-target effects.

  • Metformin : Known to have multiple cellular targets beyond complex I, including effects on the AMP-activated protein kinase (AMPK) pathway that are not solely dependent on complex I inhibition. It also affects glucose transport and other metabolic pathways.

Experimental Protocols

Accurate and reproducible experimental design is paramount when studying mitochondrial function. Below are detailed methodologies for key assays used to characterize mitochondrial complex I inhibitors.

Oxygen Consumption Rate (OCR) Assay Using Seahorse XF Analyzer

This assay measures the rate at which cells consume oxygen, providing a real-time assessment of mitochondrial respiration.

Protocol:

  • Cell Seeding : Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment : The following day, treat the cells with the desired concentrations of this compound or other complex I inhibitors for the specified duration.

  • Assay Preparation : Replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate the plate in a CO2-free incubator at 37°C for 1 hour prior to the assay.

  • Seahorse XF Analysis : Load the prepared microplate into the Seahorse XF Analyzer. A typical mitochondrial stress test protocol involves the sequential injection of:

    • Oligomycin : An ATP synthase (Complex V) inhibitor, to measure ATP-linked respiration.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) : A mitochondrial uncoupling agent that collapses the proton gradient and induces maximal respiration.

    • Rotenone & Antimycin A : Inhibitors of Complex I and Complex III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis : The Seahorse XF software calculates various parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity. A decrease in basal and maximal respiration that can be rescued by the addition of a complex II substrate like succinate is indicative of complex I inhibition.

Mitochondrial Complex I Enzymatic Activity Assay

This spectrophotometric assay directly measures the enzymatic activity of complex I in isolated mitochondria or cell lysates.

Protocol:

  • Mitochondrial Isolation : Isolate mitochondria from cells or tissues using differential centrifugation.

  • Sample Preparation : Resuspend the mitochondrial pellet in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.

  • Reaction Mixture : In a 96-well plate, prepare a reaction mixture containing assay buffer, NADH as the electron donor, and a ubiquinone analog (e.g., decylubiquinone) as the electron acceptor.

  • Inhibitor Incubation : Add the test compounds (this compound, rotenone, etc.) at various concentrations to the wells and incubate for a defined period.

  • Initiate Reaction : Add the mitochondrial sample to each well to start the reaction.

  • Measurement : Measure the decrease in absorbance at 340 nm over time using a microplate reader. The oxidation of NADH to NAD+ by complex I leads to a decrease in absorbance at this wavelength.

  • Data Analysis : Calculate the rate of NADH oxidation for each condition. The specific complex I activity is determined by subtracting the rate in the presence of a saturating concentration of a known complex I inhibitor (like rotenone) from the total rate. IC50 values can be calculated by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Signaling Pathway of Mitochondrial Complex I Inhibition

Validating the Downstream Targets of DBI-2-Activated AMPK: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular consequences of activating AMP-activated protein kinase (AMPK) is paramount. This guide provides a comprehensive comparison of the novel AMPK activator, DBI-2, with other well-established activators, supported by experimental data to facilitate the validation of its downstream targets.

This compound is an indirect AMPK activator that targets mitochondrial complex I, leading to a disruption in oxidative phosphorylation and a decrease in ATP production. This energy stress elevates the cellular AMP:ATP ratio, triggering the activation of AMPK. Activated AMPK, a master regulator of cellular metabolism, then phosphorylates a myriad of downstream targets to restore energy homeostasis. This guide will delve into the experimental validation of these downstream effects, offering a comparative analysis with other common AMPK activators.

Comparative Analysis of AMPK Activators

The following table summarizes the known effects of this compound and other commonly used AMPK activators on key downstream signaling proteins. It is important to note that the experimental conditions, such as cell type and compound concentration, can influence the observed effects.

ActivatorMechanism of ActionCell LineConcentrationp-AMPK (Thr172)p-ACC (Ser79)p-P70S6K (Thr389)p-S6 (Ser235/236)Wnt Signaling (Axin2, c-Myc)
This compound Indirect (Mitochondrial Complex I inhibitor)LS174T3 µM
Metformin Indirect (Mitochondrial Complex I inhibitor)HCT1165-10 mMNo direct data
AICAR Direct (AMP mimetic)HCT1160.5-2 mMNo direct data
A-769662 Direct (Allosteric activator)HCT11625-100 µMNo direct data

Arrow symbols indicate an increase (↑) or decrease (↓) in the phosphorylation or expression of the indicated protein.

In Vitro Efficacy of this compound in Colorectal Cancer Cells

This compound has demonstrated potent anti-proliferative effects in colorectal cancer (CRC) cell lines. The half-maximal inhibitory concentration (IC50) values for this compound highlight its efficacy.

Cell LineIC50 of this compound
LS174T1.14 µM
HCT1160.53 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the downstream effects of AMPK activation.

Western Blotting for Phosphorylated AMPK and Downstream Targets

This is the most common method to assess the activation state of the AMPK pathway.

Protocol:

  • Cell Lysis:

    • Treat cells with the AMPK activator of interest (e.g., this compound) at the desired concentration and time.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-AMPKα (Thr172), phospho-ACC (Ser79), phospho-P70S6K (Thr389)) overnight at 4°C.[1][2][3][4][5]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed for the total protein counterpart (e.g., total AMPKα, total ACC, total P70S6K).

In Vitro AMPK Kinase Activity Assay

This assay directly measures the enzymatic activity of AMPK.

Protocol:

  • Immunoprecipitation:

    • Incubate 200-500 µg of protein lysate with an anti-AMPKα antibody overnight at 4°C.

    • Add protein A/G agarose beads and incubate for an additional 2 hours at 4°C.

    • Wash the beads three times with lysis buffer and once with kinase assay buffer.

  • Kinase Reaction:

    • Resuspend the beads in kinase assay buffer containing a synthetic AMPK substrate (e.g., SAMS peptide), [γ-³²P]ATP, and MgCl₂.

    • Incubate the reaction at 30°C for 10-20 minutes.

  • Detection:

    • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

Wnt Signaling Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin signaling pathway.

Protocol:

  • Cell Transfection:

    • Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Treatment:

    • Treat the transfected cells with the AMPK activator of interest.

  • Luciferase Assay:

    • Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • The ratio of Firefly to Renilla luciferase activity indicates the level of Wnt signaling.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR), providing insights into mitochondrial respiration.

Protocol:

  • Cell Seeding:

    • Seed cells in a Seahorse XF microplate.

  • Assay Preparation:

    • On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a CO₂-free incubator.

  • Mito Stress Test:

    • Perform the assay using a Seahorse XF Analyzer, which sequentially injects mitochondrial inhibitors:

      • Oligomycin: Inhibits ATP synthase (Complex V).

      • FCCP: An uncoupling agent that collapses the mitochondrial membrane potential.

      • Rotenone/Antimycin A: Inhibit Complex I and Complex III, respectively.

    • The resulting changes in OCR are used to calculate key parameters of mitochondrial function.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

DBI2_AMPK_Signaling DBI2 This compound Mito_Complex_I Mitochondrial Complex I DBI2->Mito_Complex_I inhibits ATP_Production ATP Production Mito_Complex_I->ATP_Production decreases AMP_ATP_Ratio AMP:ATP Ratio ATP_Production->AMP_ATP_Ratio increases AMPK AMPK AMP_ATP_Ratio->AMPK activates ACC ACC AMPK->ACC phosphorylates & inhibits mTORC1 mTORC1 AMPK->mTORC1 inhibits Wnt_Signaling Wnt Signaling AMPK->Wnt_Signaling inhibits Fatty_Acid_Synth Fatty Acid Synthesis ACC->Fatty_Acid_Synth leads to decreased P70S6K_S6 P70S6K / S6 mTORC1->P70S6K_S6 activates Axin2_cMyc Axin2 / c-Myc Wnt_Signaling->Axin2_cMyc activates Protein_Synth Protein Synthesis P70S6K_S6->Protein_Synth leads to decreased Cell_Proliferation Cell Proliferation Axin2_cMyc->Cell_Proliferation leads to decreased

Caption: this compound Activated AMPK Signaling Pathway.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Cell_Treatment Cell Treatment with AMPK Activator Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Caption: Western Blotting Experimental Workflow.

Seahorse_Workflow cluster_injections Sequential Injections start Seed Cells in Seahorse Plate prepare Prepare Assay Medium & Calibrate Seahorse Analyzer start->prepare run Run Mito Stress Test prepare->run Oligomycin Oligomycin run->Oligomycin Basal Respiration FCCP FCCP Oligomycin->FCCP ATP-linked Respiration Rot_AA Rotenone/ Antimycin A FCCP->Rot_AA Maximal Respiration analyze Analyze OCR Data Rot_AA->analyze Non-mitochondrial Respiration

Caption: Seahorse XF Mito Stress Test Workflow.

References

A Comparative Analysis of DBI-2's Anti-Cancer Effects and the Broader Role of AMPK Activation in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data on DBI-2, a novel small molecule activator of AMP-activated protein kinase (AMPK), and its effects on cancer. Due to the current focus of published research, this guide will detail the effects of this compound on colorectal cancer and draw comparisons with the effects of other direct AMPK activators on a variety of other cancer types. This comparative approach aims to contextualize the potential of this compound and highlight the broader therapeutic strategy of AMPK activation in oncology.

Introduction to this compound

This compound is a small molecule that functions as an activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. By targeting and activating AMPK, this compound disrupts the metabolic processes of cancer cells. Specifically, it has been shown to inhibit mitochondrial complex I, leading to a reduction in ATP generation. This metabolic disruption, in turn, inhibits the proliferation of cancer cells. The primary focus of existing research has been on its effects on colorectal cancer.

Data Presentation: A Comparative Overview of AMPK Activators

The following tables summarize the quantitative data on the effects of this compound on colorectal cancer and compare it with the effects of other direct AMPK activators on different cancer types.

Table 1: In Vitro Efficacy of this compound and Other Direct AMPK Activators

CompoundCancer TypeCell Line(s)Key Efficacy Metrics (e.g., IC50)Citation(s)
This compound Colorectal CancerLS174TIC50: 1.14 µM[1]
HCT116IC50: 0.53 µM[1]
MT 63-78 Prostate CancerLNCaP, PC3Dose-dependent decrease in cell number (EC50 for AMPK activation ≈ 25 µM)[2][3]
D561-0775 Non-Small Cell Lung CancerH1975 (gefitinib-resistant)Significant inhibitory effect[4][5]
A-769662 Lung CancerH1299Synergistic effect with erlotinib in cell growth reduction[6]
AICAR Breast CancerMCF-7, MDA-MB-231, T47DDose-responsive decreases in proliferation[7]
Prostate CancerDU145, PC3, LNCaP90% inhibition of growth after 4 days[8]
Phenformin Breast CancerMCF-7, MDA-MB-231, T47DAnti-proliferative effects[7]

Table 2: In Vivo Efficacy of this compound and Other Direct AMPK Activators

CompoundCancer TypeAnimal ModelTreatment RegimenKey OutcomesCitation(s)
This compound Colorectal CancerXenograft mouse model40 mg/kg; ip; for 12 daysSuppression of tumor growth[1]
MT 63-78 Prostate CancerXenograft tumorsNot specified33% inhibition of tumor growth[2]
A-769662 Lung CancerH1299 mouse xenograftsIn combination with erlotinibSignificant decrease in tumor size[6]

Signaling Pathways and Mechanisms of Action

This compound and other AMPK activators exert their anti-cancer effects by modulating key signaling pathways that are often dysregulated in cancer.

In colorectal cancer cells, this compound has been shown to induce growth suppression by activating AMPK, which in turn leads to the inhibition of the mTOR and Wnt signaling pathways[1]. The activation of AMPK and its downstream target ACC, along with the decreased phosphorylation of p70S6K and S6, confirms the inhibition of the mTOR pathway. Furthermore, the reduction in the expression of Axin2 and c-Myc indicates the suppression of the Wnt signaling pathway[1].

The following diagram illustrates the proposed signaling pathway of this compound in colorectal cancer cells.

DBI2_Signaling_Pathway DBI2 This compound Mito Mitochondrial Complex I DBI2->Mito inhibits AMPK AMPK Mito->AMPK activates mTOR mTOR Pathway AMPK->mTOR inhibits Wnt Wnt Pathway AMPK->Wnt inhibits Proliferation Cell Proliferation mTOR->Proliferation promotes Wnt->Proliferation promotes

This compound Signaling Pathway in Colorectal Cancer.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).[9][10][11]

Western Blot Analysis for Phospho-AMPK

Western blotting is used to detect the phosphorylation status of AMPK, which is indicative of its activation.

  • Cell Lysis: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. The membrane can be stripped and re-probed for total AMPK as a loading control.[12][13][14][15]

In Vivo Xenograft Model

Xenograft models are used to evaluate the anti-tumor efficacy of compounds in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) via a specified route (e.g., intraperitoneal injection) and schedule.

  • Tumor Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).[16][17][18][19][20]

The following diagram illustrates a general workflow for an in vivo xenograft study.

Xenograft_Workflow cluster_setup Setup cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Endpoint Study Endpoint Tumor_Growth->Endpoint Treatment Drug Administration Randomization->Treatment Treatment->Tumor_Growth Analysis Tumor Analysis (Weight, Biomarkers) Endpoint->Analysis

General Workflow for an In Vivo Xenograft Study.
Seahorse XF Assay for Metabolic Analysis

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells to assess mitochondrial respiration and glycolysis.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

  • Assay Medium: Replace the growth medium with a low-buffered Seahorse XF assay medium.

  • Instrument Calibration: Calibrate the Seahorse XF Analyzer with the provided calibration solution.

  • Baseline Measurement: Measure the basal OCR and ECAR.

  • Compound Injection: Sequentially inject metabolic inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to determine key parameters of mitochondrial function.

  • Data Analysis: Analyze the changes in OCR and ECAR to determine the metabolic phenotype of the cells.[1][21][22][23][24]

Conclusion

The available data indicates that this compound is a promising anti-cancer agent for colorectal cancer, acting through the activation of AMPK and subsequent inhibition of the mTOR and Wnt signaling pathways. While direct comparative data for this compound in other cancer types is currently lacking, the broader evidence for other AMPK activators suggests that this class of compounds holds significant therapeutic potential across a range of malignancies, including prostate, lung, and breast cancers. Further research is warranted to explore the efficacy of this compound in a wider array of cancer models to fully elucidate its therapeutic potential. The detailed experimental protocols provided herein offer a foundation for such future investigations.

References

Independent Verification of DBI-2's Therapeutic Potential: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel AMPK activator, DBI-2, against alternative therapeutic strategies for colorectal cancer. The content herein is supported by experimental data to aid in the independent verification of this compound's therapeutic potential.

This compound is a novel, small-molecule activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. By targeting mitochondrial complex I, this compound disrupts oxidative phosphorylation, leading to a decrease in ATP production. This energy stress triggers the activation of AMPK, which in turn inhibits key signaling pathways implicated in cancer cell proliferation and survival, namely the mTOR and Wnt pathways. Preclinical studies have demonstrated the potential of this compound in inhibiting the growth of colorectal cancer (CRC) cells, both in vitro and in vivo. This guide serves to contextualize these findings by comparing this compound's performance with established and alternative therapeutic options.

Product Performance Comparison

The therapeutic potential of this compound is evaluated here in comparison to Metformin, a widely studied AMPK activator, and a standard-of-care chemotherapy agent, 5-Fluorouracil (5-FU), commonly used in the treatment of colorectal cancer.

In Vitro Efficacy: Inhibition of Colorectal Cancer Cell Proliferation

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below summarizes the IC50 values of this compound, Metformin, and 5-FU in various colorectal cancer cell lines.

CompoundCell LineIC50 (µM)Citation
This compound LS174T1.14[1]
HCT1160.53[1]
Metformin HCT116~5000[2]
HT-29~10000
5-Fluorouracil HCT116~5
HT-29~8

Note: IC50 values for Metformin and 5-FU are approximate and can vary based on experimental conditions. The provided values are representative of published data.

In Vivo Efficacy: Colorectal Cancer Xenograft Mouse Model

The following table summarizes the in vivo anti-tumor activity of this compound in a colorectal cancer xenograft mouse model.

CompoundAnimal ModelDosageTreatment DurationTumor Growth InhibitionCitation
This compound RAG1−/− γc− mice with S174T cell xenografts40 mg/kg (intraperitoneal)12 daysSuppressed tumor growth[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and independent verification.

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed colorectal cancer cells (e.g., LS174T, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Metformin, 5-FU) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

Western Blotting for Phospho-AMPK

This protocol is for detecting the activation of the AMPK pathway.

  • Cell Lysis: Treat colorectal cancer cells with the test compounds for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK) and total AMPK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal.

In Vivo Colorectal Cancer Xenograft Model

This protocol outlines the establishment and use of a mouse model for in vivo efficacy studies.

  • Cell Preparation: Culture colorectal cancer cells (e.g., S174T) and harvest them during the exponential growth phase. Resuspend the cells in a mixture of PBS and Matrigel.

  • Tumor Implantation: Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of immunodeficient mice (e.g., RAG1−/− γc−).

  • Tumor Growth Monitoring: Monitor the tumor growth by measuring the tumor volume with calipers regularly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Compound Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 40 mg/kg, i.p.) or a vehicle control according to the specified schedule and duration.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy.

Visualizations

The following diagrams illustrate the signaling pathway of this compound and the experimental workflows.

DBI2_Signaling_Pathway DBI2 This compound Mito_Complex_I Mitochondrial Complex I DBI2->Mito_Complex_I inhibits ATP ATP Mito_Complex_I->ATP decreases AMP_ATP_ratio AMP:ATP Ratio ATP->AMP_ATP_ratio decreased AMPK AMPK AMP_ATP_ratio->AMPK activates mTOR mTOR Pathway AMPK->mTOR inhibits Wnt Wnt Pathway AMPK->Wnt inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Wnt->Proliferation promotes

Caption: Signaling pathway of this compound in cancer cells.

Experimental_Workflow_In_Vitro cluster_prolif Cell Proliferation Assay cluster_wb Western Blotting prolif_seed Seed CRC Cells prolif_treat Treat with this compound/ Alternatives prolif_seed->prolif_treat prolif_mtt Add MTT Reagent prolif_treat->prolif_mtt prolif_read Measure Absorbance prolif_mtt->prolif_read prolif_ic50 Calculate IC50 prolif_read->prolif_ic50 wb_treat Treat CRC Cells wb_lyse Lyse Cells & Quantify Protein wb_treat->wb_lyse wb_run SDS-PAGE & Transfer wb_lyse->wb_run wb_probe Probe with Antibodies (p-AMPK, Total AMPK) wb_run->wb_probe wb_detect Detect & Analyze wb_probe->wb_detect

Caption: In vitro experimental workflows.

Experimental_Workflow_In_Vivo cluster_vivo Xenograft Mouse Model vivo_implant Implant CRC Cells into Mice vivo_monitor Monitor Tumor Growth vivo_implant->vivo_monitor vivo_treat Administer this compound/ Vehicle vivo_monitor->vivo_treat vivo_measure Measure Tumor Volume & Body Weight vivo_treat->vivo_measure vivo_analyze Analyze Tumor Growth Inhibition vivo_measure->vivo_analyze

Caption: In vivo experimental workflow.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of DBI-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of DBI-2, an AMPK activator used in research. Due to the lack of a publicly available specific Safety Data Sheet (SDS) for this compound (CAS No. 2939087-00-8), the following procedures are based on general best practices for the disposal of research-grade chemical compounds with unknown or not fully characterized hazards.

Immediate Safety and Hazard Awareness:

This compound is a bioactive molecule that targets mitochondrial complex I.[1] While the full toxicological properties have not been thoroughly investigated, it is prudent to handle it with care.[1] All personnel handling this compound should wear appropriate Personal Protective Equipment (PPE), including laboratory coats, chemical-resistant gloves, and safety glasses.[1] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[1]

Step-by-Step Disposal Protocol

The disposal of this compound, as with any research chemical, must be handled in accordance with local, state, and federal regulations. The primary principle is to manage it as hazardous waste.

1. Waste Identification and Segregation:

  • Designate as Hazardous Waste: All this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, tubes, gloves), must be treated as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It should be collected in a designated, properly labeled waste container.

2. Waste Collection and Container Management:

  • Use Appropriate Containers: Collect solid this compound waste in a clearly labeled, sealable container. For solutions containing this compound, use a compatible, leak-proof liquid waste container.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound" and its CAS number), the concentration (if in solution), and the date of accumulation.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.

3. Disposal Procedure:

  • Contact Environmental Health and Safety (EHS): Your institution's EHS office is the primary resource for hazardous waste disposal. Contact them to schedule a pickup for your this compound waste.

  • Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or its solutions be poured down the sanitary sewer or disposed of in the regular trash.

  • Decontamination of Labware: Any labware that has come into contact with this compound should be decontaminated. This can be done by rinsing with an appropriate solvent (e.g., ethanol or isopropanol) and collecting the rinsate as hazardous waste. After decontamination, the labware can be washed according to standard laboratory procedures.

Quantitative Data Summary

As a specific SDS for this compound is not available, quantitative data regarding disposal parameters is limited. The following table provides general guidelines for handling and storage based on information for similar research compounds.

ParameterGuideline
Storage Temperature Store the pure compound at -20°C for long-term stability.
Solution Stability In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Occupational Exposure Limits Not established. Handle with caution and use engineering controls to minimize exposure.
Waste Accumulation Time Follow institutional and local regulations for the maximum time allowed for storing hazardous waste in the laboratory.

Experimental Workflow for Waste Handling

DBI2_Disposal_Workflow This compound Waste Handling Workflow A This compound Waste Generation (Solid or Liquid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate this compound Waste B->C D Select Compatible, Labeled Hazardous Waste Container C->D E Transfer Waste to Container D->E F Securely Seal Container E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I EHS Collects and Disposes of Waste H->I

Caption: Workflow for the safe handling and disposal of this compound waste in a laboratory setting.

Logical Relationship for Disposal Decision

Disposal_Decision_Tree This compound Disposal Decision Tree Start Is the this compound material (pure, solution, or contaminated item) no longer needed? Is_Empty Is the original container empty? Start->Is_Empty Yes Not_Empty Treat as Hazardous Waste Start->Not_Empty No Decontaminate Decontaminate container by triple rinsing with a suitable solvent. Is_Empty->Decontaminate Yes Is_Empty->Not_Empty No Collect_Rinsate Collect rinsate as hazardous waste. Decontaminate->Collect_Rinsate Dispose_Container Dispose of empty, decontaminated container per institutional policy. Collect_Rinsate->Dispose_Container Label_Waste Label container with 'Hazardous Waste', chemical name, CAS#, and date. Not_Empty->Label_Waste Store_Waste Store in a designated satellite accumulation area. Label_Waste->Store_Waste EHS_Pickup Arrange for EHS pickup. Store_Waste->EHS_Pickup

Caption: Decision tree for the proper disposal route of this compound materials.

References

Essential Safety and Handling Guide for Dibromoisocyanuric Acid (DBI)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory and Drug Development Professionals

This document provides critical safety protocols, personal protective equipment (PPE) guidelines, and disposal procedures for Dibromoisocyanuric Acid (DBI). Adherence to these guidelines is essential for ensuring a safe laboratory environment.

I. Personal Protective Equipment (PPE)

When handling Dibromoisocyanuric Acid, the following personal protective equipment is mandatory to minimize exposure and ensure safety.

Table 1: Personal Protective Equipment (PPE) for Handling Dibromoisocyanuric Acid

Protection TypeRequired EquipmentSpecifications & Best Practices
Eye Protection Safety Goggles or Face ShieldMust provide a complete seal around the eyes to protect from dust and splashes.
Hand Protection Chemical-Resistant GlovesWear appropriate gloves designed to resist degradation from oxidizing agents.
Body Protection Protective Clothing / Lab CoatA lab coat or other protective clothing should be worn to prevent skin contact.
Respiratory Protection Dusts or Mists RespiratorUse in areas with insufficient ventilation or when dust generation is likely.

II. Safe Handling and Operational Plan

A systematic approach to handling Dibromoisocyanuric Acid is crucial. The following workflow outlines the key stages from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Area prep_ppe->prep_area handle_weigh Weigh/Measure Chemical prep_area->handle_weigh Proceed with caution handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer spill_evacuate Evacuate Area handle_transfer->spill_evacuate In case of spill disp_collect Collect Waste in Labeled Container handle_transfer->disp_collect After use spill_contain Contain Spill spill_evacuate->spill_contain spill_cleanup Clean with Inert Absorbent spill_contain->spill_cleanup spill_cleanup->disp_collect disp_store Store in Designated Area disp_collect->disp_store disp_ehs Contact Environmental Health & Safety disp_store->disp_ehs

Caption: Workflow for Safe Handling of Dibromoisocyanuric Acid.

III. Disposal Plan

Proper disposal of Dibromoisocyanuric Acid and contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Collection : All waste materials, including unused chemicals and contaminated items (e.g., gloves, paper towels), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling : The container must be marked with "Hazardous Waste" and the full chemical name, "Dibromoisocyanuric Acid".

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal : Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

IV. Hazard and Precautionary Data

The following table summarizes the key hazard information and precautionary statements for Dibromoisocyanuric Acid.

Table 2: Hazard and Precautionary Information for Dibromoisocyanuric Acid

CategoryStatement
Hazard Statements May intensify fire; oxidizer. Causes severe skin burns and eye damage.
Prevention Keep away from heat. Keep and store away from clothing and other combustible materials. Take any precaution to avoid mixing with combustibles. Do not breathe dusts or mists. Wash hands and face thoroughly after handling. Wear protective gloves, protective clothing, and face protection.
Response IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor. Wash contaminated clothing before reuse. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor. IF IN EYES: Rinse cautiously with water for

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